molecular formula C11H16BNO3 B1303757 4-(N,N-Diethylaminocarbonyl)phenylboronic acid CAS No. 389621-80-1

4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Cat. No.: B1303757
CAS No.: 389621-80-1
M. Wt: 221.06 g/mol
InChI Key: ZCGVBHIMRVYWOH-UHFFFAOYSA-N
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Description

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

[4-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVBHIMRVYWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378416
Record name 4-(N,N-Diethylaminocarbonyl)phenylboronic acid
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-80-1
Record name 4-(N,N-Diethylaminocarbonyl)phenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylcarbamoyl)phenylboronic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid, also known by its IUPAC name [4-(diethylcarbamoyl)phenyl]boronic acid, is an organic compound featuring a phenylboronic acid core functionalized with a diethylamide group.[1][2][3] This class of molecules is of significant interest in organic synthesis and medicinal chemistry. The boronic acid moiety is a versatile functional group, renowned for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5] The presence and nature of substituents on the phenyl ring, such as the diethylaminocarbonyl group, can modulate the compound's reactivity, selectivity, and physical properties, which is critical for applications in drug design and materials science.

This technical guide provides a detailed overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows and reaction pathways relevant to its application.

Chemical Structure

Caption: 2D Structure of this compound.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, reactivity, and application in synthesis and drug formulation. The key physical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name [4-(diethylcarbamoyl)phenyl]boronic acid[1][3]
Molecular Formula C₁₁H₁₆BNO₃[1][2]
Molecular Weight 221.06 g/mol [1]
Appearance White to light yellow crystalline solid[6]
Melting Point ~140-145 °C[6]
Solubility Soluble in many organic solvents (e.g., chloroform, dichloromethane)[6]
pKa (Predicted) 8.18 ± 0.16[6]

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. While specific experimental data for this exact compound is limited, the following sections describe established, general protocols for determining the key physical properties of arylboronic acids.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[7]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[7] The powder is packed tightly into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp device) and attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Dynamic Method)

Understanding a compound's solubility is essential for reaction setup, purification, and formulation. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[11][12][13]

Methodology:

  • Sample Preparation: A series of vials are prepared, each containing a precisely known mass of this compound and a specific volume of the chosen organic solvent.

  • Heating and Stirring: Each vial is sealed, placed in a controlled temperature bath, and stirred vigorously to ensure a uniform suspension. The temperature of the bath is increased at a slow, constant rate (e.g., 0.3 K/h).[13]

  • Turbidity Monitoring: The turbidity of the mixture is continuously monitored. This can be done visually or instrumentally by measuring light intensity using a luminance probe or a laser beam.[13][14]

  • Equilibrium Point: The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded. This temperature represents the solid-liquid equilibrium point for that specific concentration.[13]

  • Data Analysis: The process is repeated for each sample to construct a solubility curve, plotting solubility (mole fraction) as a function of temperature.[13]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of a compound's acidity and is critical for understanding its behavior in different pH environments, which is particularly important in drug development. Potentiometric titration is a standard method for pKa determination.[15][16]

Methodology:

  • Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water or a mixed solvent system. The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[15]

  • Titration Setup: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[15]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[15]

Application in Synthesis: The Suzuki-Miyaura Coupling

Arylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide or triflate, catalyzed by a palladium complex.[4][17]

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[18] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Coupling Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Coupled Product (Ar-Ar') RE->Product ArX Aryl Halide (Ar-X) ArX->OA ArBOH2 4-(R)-Phenylboronic Acid (Ar'-B(OH)2) ArBOH2->TM Base Base (e.g., K2CO3) Base->TM

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

An In-depth Technical Guide to 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a versatile organic compound with significant applications in chemical synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis protocols, and key applications, supported by experimental methodologies and data visualizations.

Chemical Structure and Properties

This compound, also known by its IUPAC name [4-(diethylcarbamoyl)phenyl]boronic acid, is an aromatic boronic acid derivative. The presence of both a boronic acid group and a diethylaminocarbonyl moiety imparts unique reactivity and potential for diverse applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [4-(diethylcarbamoyl)phenyl]boronic acid[1]
Synonyms N,N-DIETHYL 4-BORONOBENZAMIDE; 4-(Diethylcarbamoyl)benzeneboronic acid[2]
CAS Number 389621-80-1[1][2]
Molecular Formula C11H16BNO3[1][2]
Molecular Weight 221.06 g/mol [1]
Appearance White to light yellow crystalline solid[3][4]
Melting Point 138-145 °C[3][4]
Solubility Soluble in organic solvents such as methanol, chloroform, and dichloromethane.[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the formation of the amide bond followed by the introduction of the boronic acid functionality, or vice versa. Below is a plausible experimental protocol adapted from established synthetic methodologies for similar compounds.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-bromobenzoyl chloride.

Experimental Protocol:

Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

  • To a stirred solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound via Miyaura Borylation

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-N,N-diethylbenzamide (1.0 equivalent), bis(pinacolato)diboron (B2pin2, 1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 equivalents).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) or by purification on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Miyaura Borylation A 4-Bromobenzoyl chloride C 4-Bromo-N,N- diethylbenzamide A->C DCM, Et3N, 0°C to RT B Diethylamine B->C E 4-(N,N-Diethylaminocarbonyl) phenylboronic acid pinacol ester C->E Pd(dppf)Cl2, KOAc, Dioxane, 80-100°C D Bis(pinacolato)diboron D->E F 4-(N,N-Diethylaminocarbonyl) phenylboronic acid E->F Hydrolysis

Figure 1: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its derivatives also show potential in various biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety makes this compound an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This is a cornerstone reaction in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data

Aryl Halide/TriflateCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh3)4K2CO3Toluene/H2O10012>90 (expected)
2-BromopyridinePd(dppf)Cl2Cs2CO3Dioxane9016>85 (expected)
4-Trifluoromethoxy-bromobenzenePd(OAc)2/SPhosK3PO4Toluene1108>92 (expected)

Note: The yield data is representative for Suzuki-Miyaura reactions with similar phenylboronic acids and is provided for illustrative purposes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and this compound (1.2-1.5 mmol) in a suitable solvent (e.g., toluene, dioxane).

  • Add an aqueous solution of a base (e.g., 2 M K2CO3 or Cs2CO3).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X\nL2 Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation Ar-Pd(II)-Ar'\nL2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'\nL2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'-B(OH)2 4-(R2NCO)Ph-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition Base Base Base->Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential as a Proteasome Inhibitor

Boronic acid derivatives are a well-established class of proteasome inhibitors, with bortezomib being a notable example in cancer therapy. The boronic acid moiety can form a stable, reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of its proteolytic activity. This results in the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. While specific studies on this compound as a proteasome inhibitor are not widely published, its structural features suggest potential in this area.

Experimental Protocol: In Vitro Proteasome Activity Assay

  • Purified 20S proteasome is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • The test compound, this compound, is added at various concentrations.

  • The reaction is incubated at 37 °C.

  • The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • The rate of substrate cleavage is calculated and compared to a control without the inhibitor to determine the percent inhibition.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Proteasome_Inhibition cluster_proteasome Proteasome Active Site Threonine_OH N-terminal Threonine (-OH group) Covalent_Adduct Reversible Covalent Adduct Threonine_OH->Covalent_Adduct Boronic_Acid 4-(R2NCO)Ph-B(OH)2 Boronic_Acid->Covalent_Adduct Inhibition Inhibition of Proteolytic Activity Covalent_Adduct->Inhibition Apoptosis Induction of Apoptosis in Cancer Cells Inhibition->Apoptosis

Figure 3: Proposed mechanism of proteasome inhibition by a boronic acid derivative.
Application in Glucose Sensing

Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature present in glucose. This interaction forms the basis of various glucose sensing technologies. The binding event can be transduced into a measurable signal, such as a change in fluorescence or a volumetric change in a hydrogel. While not specifically documented for this compound, its phenylboronic acid moiety makes it a candidate for incorporation into glucose-responsive materials.

Conceptual Experimental Workflow: Glucose Sensing

  • Sensor Fabrication: Incorporate this compound into a polymer matrix, such as a hydrogel, potentially co-polymerized with a fluorescent monomer.

  • Analyte Interaction: Expose the sensor to solutions containing varying concentrations of glucose. The boronic acid groups will bind with glucose molecules.

  • Signal Transduction: The binding event causes a change in the properties of the material. This could be swelling of the hydrogel or a change in the fluorescence of the embedded reporter dye due to alterations in the microenvironment.

  • Signal Detection: The change is quantified using an appropriate technique, such as measuring the change in volume, or with a fluorometer to detect changes in fluorescence intensity or wavelength.

  • Calibration: A calibration curve is constructed by plotting the signal change against the glucose concentration to enable quantitative measurements.

Safety Information

Detailed toxicological data for this compound is not extensively available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions include using personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established in principle, and its boronic acid functionality suggests promising avenues for research in areas such as proteasome inhibition and the development of novel biosensors. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.

References

Synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly for cross-coupling reactions. The synthesis is presented as a two-step process commencing from commercially available 4-bromobenzoyl chloride. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence:

  • Amidation: Reaction of 4-bromobenzoyl chloride with diethylamine to form the intermediate, N,N-diethyl-4-bromobenzamide.

  • Lithiation-Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate.

This pathway offers a reliable method for the preparation of the target compound, utilizing standard and well-documented organic transformations.

Experimental Protocols

Step 1: Synthesis of N,N-Diethyl-4-bromobenzamide

This procedure outlines the formation of the amide intermediate.

Materials:

  • 4-bromobenzoyl chloride

  • Diethylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • 4-bromobenzoyl chloride (1.0 equivalent) is added dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction mixture is then washed sequentially with water and brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethyl-4-bromobenzamide.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the conversion of the aryl bromide to the final boronic acid product.

Materials:

  • N,N-diethyl-4-bromobenzamide

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

  • Triisopropyl borate or trimethyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of N,N-diethyl-4-bromobenzamide (1.0 equivalent) in anhydrous THF or diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium or sec-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 30-60 minutes.

  • Triisopropyl borate or trimethyl borate (1.2 equivalents) is then added dropwise, again maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathway. Please note that yields are highly dependent on reaction scale and purification methods.

StepReactionReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1Amidation4-bromobenzoyl chloride, Diethylamine, TriethylamineDichloromethane0 to RT2-485-95
2Lithiation-BorylationN,N-diethyl-4-bromobenzamide, n-BuLi, Triisopropyl borateTHF or Diethyl Ether-78 to RT12-1660-80

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway start 4-Bromobenzoyl Chloride intermediate N,N-Diethyl-4-bromobenzamide start->intermediate 1. Diethylamine, Triethylamine 2. DCM, 0°C to RT product This compound intermediate->product 1. n-BuLi, -78°C 2. B(OiPr)3, -78°C to RT 3. H3O+

Caption: Two-step synthesis of the target compound.

Conclusion

The described two-step synthesis pathway provides a robust and efficient method for the preparation of this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this pathway accessible for researchers in various fields. The provided quantitative data and visual representation serve as a valuable resource for the planning and execution of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid from 4-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid from 4-bromobenzoyl chloride. This two-step synthetic route involves an initial amidation reaction to form an intermediate, 4-bromo-N,N-diethylbenzamide, followed by a palladium-catalyzed Miyaura borylation to yield the final product. The methodologies described herein are based on established chemical principles and analogous procedures found in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first step is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with diethylamine to produce the stable intermediate, 4-bromo-N,N-diethylbenzamide. The second step involves the conversion of the aryl bromide to a boronic acid derivative via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and generally good yields.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Hydrolysis start 4-Bromobenzoyl Chloride product1 4-Bromo-N,N-diethylbenzamide start->product1 Amidation reagent1 Diethylamine, Triethylamine, Dichloromethane product2 This compound pinacol ester product1->product2 Borylation reagent2 Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-Dioxane final_product This compound product2->final_product Hydrolysis reagent3 Acidic Workup (e.g., HCl)

Technical Guide: 4-(Diethylcarbamoyl)phenylboronic Acid (CAS 389621-80-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-(Diethylcarbamoyl)phenylboronic acid (CAS 389621-80-1), a versatile synthetic building block. The guide details its chemical and physical properties, primary applications in organic synthesis, and explores the potential for biological applications based on the broader class of phenylboronic acids. While specific biological activity for this compound is not extensively documented in public literature, this guide serves as a foundational resource for researchers interested in its synthetic utility and potential therapeutic applications.

Chemical and Physical Properties

4-(Diethylcarbamoyl)phenylboronic acid is a white to off-white crystalline solid.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 389621-80-1[2]
IUPAC Name [4-(diethylcarbamoyl)phenyl]boronic acid[2]
Molecular Formula C₁₁H₁₆BNO₃[2][3]
Molecular Weight 221.06 g/mol [2][3]
Melting Point 142 °C[1][4]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in many organic solvents such as chloroform and dichloromethane.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 4-(Diethylcarbamoyl)phenylboronic acid are proprietary, a general method involves the reaction of a corresponding aryl halide with a boron source, often through a metal-catalyzed coupling reaction.

A plausible synthetic route, based on common methods for producing phenylboronic acids, is the reaction of 4-bromo-N,N-diethylbenzamide with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis to yield the boronic acid.

Below is a conceptual workflow for the synthesis of a phenylboronic acid derivative.

G start Start: Aryl Halide (e.g., 4-bromo-N,N-diethylbenzamide) reaction Miyaura Borylation Reaction start->reaction reagents Reagents: - Bis(pinacolato)diboron - Palladium Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Potassium Acetate) reagents->reaction solvent Solvent: (e.g., Dioxane) solvent->reaction hydrolysis Hydrolysis (e.g., with aqueous acid) reaction->hydrolysis purification Purification (e.g., Recrystallization, Chromatography) hydrolysis->purification product Final Product: 4-(Diethylcarbamoyl)phenylboronic Acid purification->product

Conceptual workflow for the synthesis of 4-(Diethylcarbamoyl)phenylboronic acid.

Applications in Organic Synthesis

The primary and most well-documented application of 4-(Diethylcarbamoyl)phenylboronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The diethylcarbamoyl group can influence the electronic properties and solubility of the molecule, making it a useful building block for creating complex organic molecules, including those with pharmaceutical or material science applications.[1]

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, 4-(Diethylcarbamoyl)phenylboronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a biaryl product.

G cluster_reactants Reactants cluster_catalyst Catalytic System boronic_acid 4-(Diethylcarbamoyl)phenylboronic Acid product Biaryl Product boronic_acid->product Suzuki-Miyaura Coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Applications

While there is limited direct research on the biological activities of 4-(Diethylcarbamoyl)phenylboronic acid, the broader class of phenylboronic acids (PBAs) has garnered significant interest in the field of drug development and diagnostics. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is the foundation for these applications.

Potential areas of research for 4-(Diethylcarbamoyl)phenylboronic acid could include:

  • Enzyme Inhibition: As analogues of carboxylic acids, boronic acids can act as inhibitors for various enzymes, particularly serine proteases. The diethylcarbamoyl group could be tailored to enhance binding to specific enzyme pockets.

  • Drug Delivery: PBAs are being explored for targeted drug delivery systems.[1] For instance, they can be used to create glucose-responsive systems for insulin delivery, as the boronic acid can bind to the diols present in glucose.

  • Bioconjugation and Sensors: The reactivity of the boronic acid group with diols makes it a useful tool for bioconjugation, allowing for the labeling of biomolecules.[1] This property is also being leveraged to develop sensors for saccharides and other diol-containing compounds.

  • Antimicrobial and Anticancer Agents: Some studies have indicated that certain phenylboronic acid derivatives possess antimicrobial and anticancer properties. However, the specific activity of 4-(Diethylcarbamoyl)phenylboronic acid has not been reported.

The following diagram illustrates the general principle of phenylboronic acid interaction with diols, which underpins many of its biological applications.

G pba Phenylboronic Acid Derivative (e.g., 4-(Diethylcarbamoyl)phenylboronic Acid) complex Reversible Boronate Ester Complex pba->complex Forms covalent bond with diol Diol-containing Biomolecule (e.g., Glycoprotein, Saccharide) diol->complex application Biological Application (e.g., Sensing, Drug Delivery, Enzyme Inhibition) complex->application Leads to

Interaction of phenylboronic acids with diols for biological applications.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 4-(Diethylcarbamoyl)phenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous Sodium Carbonate solution)

  • Solvent (e.g., Toluene or Dioxane)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add 4-(Diethylcarbamoyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).

  • Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separating the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G setup 1. Combine Reactants and Catalyst in a Flask inert 2. Flush with Inert Gas setup->inert add_solvents 3. Add Solvent and Base inert->add_solvents reflux 4. Heat to Reflux with Stirring add_solvents->reflux monitor 5. Monitor Reaction Progress reflux->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify the Product workup->purify product Final Biaryl Product purify->product

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-(Diethylcarbamoyl)phenylboronic acid is classified as an irritant. It is known to cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Diethylcarbamoyl)phenylboronic acid is a valuable reagent for organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its direct biological activities are not yet well-defined, the broader class of phenylboronic acids shows significant promise in various therapeutic and diagnostic applications. This guide provides a solid foundation for its synthetic applications and serves as a starting point for exploring its potential in drug discovery and development. Further research is warranted to elucidate the specific biological properties of this compound.

References

Solubility of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A comprehensive understanding of its solubility in various organic solvents is critical for its effective use in reaction setup, purification, and formulation development.

This technical guide addresses the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide provides qualitative information and presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for the target compound.

Physicochemical Properties

PropertyValueSource
Chemical Formula C11H16BNO3ChemBK[1]
Appearance White to light yellow crystalline solidChemBK[1]
Melting Point Approximately 140-145 °CChemBK[1]

Qualitative Solubility

This compound is reported to be soluble in many organic solvents, including chloroform and dichloromethane[1].

Quantitative Solubility Data of Phenylboronic Acid (Proxy)

The solubility of the parent compound, phenylboronic acid, provides a useful baseline for estimating the solubility behavior of its derivatives. The following data is for unsubstituted phenylboronic acid.

SolventSolubilityTemperature (°C)MethodReference
Water10 g/L20-Wikipedia[2]
Diethyl EtherSoluble--Wikipedia[2]
EthanolSoluble--Wikipedia[2]
HexanesPoorly soluble--Wikipedia[2]
Carbon TetrachloridePoorly soluble--Wikipedia[2]
Dipropyl EtherHigh-DynamicLeszczyński et al. (2020)[3]
Ketones (e.g., Acetone)High-DynamicLeszczyński et al. (2020)[3]
ChloroformModerate-DynamicLeszczyński et al. (2020)[3]
HydrocarbonsVery low-DynamicLeszczyński et al. (2020)[3]

Experimental Protocol: Dynamic Method for Solubility Determination

A prevalent and accurate method for determining the solubility of boronic acids in organic solvents is the dynamic method. This technique involves the visual or instrumental observation of the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon controlled heating.

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: A sample of known composition is prepared by accurately weighing the solute (this compound) and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: The vessel is placed in the thermostat bath, and the mixture is stirred vigorously. The temperature of the bath is then increased at a slow, constant rate (e.g., 0.3 K·h–1)[4].

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done by measuring the intensity of light passing through the solution using a luminance probe[3][4][5].

  • Determination of Equilibrium Point: The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the solid-liquid equilibrium point for that specific composition[4].

  • Data Collection: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Experimental Workflow

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Accurately weigh solute and solvent B Prepare biphasic sample of known composition A->B C Place sample in thermostat bath with vigorous stirring B->C D Heat at a constant, slow rate (e.g., 0.3 K/h) C->D E Continuously monitor turbidity with a luminance probe D->E F Record temperature at which turbidity disappears (equilibrium point) E->F G Repeat for multiple compositions F->G H Construct solubility curve (mole fraction vs. temperature) G->H G Factors Influencing Phenylboronic Acid Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility Substituents Substituents on Phenyl Ring (e.g., -CON(Et)2) Substituents->Solubility CrystalLattice Crystal Lattice Energy Substituents->CrystalLattice CrystalLattice->Solubility Polarity Polarity Polarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility

References

Spectroscopic Characterization of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: [4-(diethylcarbamoyl)phenyl]boronic acid[1]

  • CAS Number: 389621-80-1[1][2][3][4]

  • Molecular Formula: C₁₁H₁₆BNO₃[1][2][4][5]

  • Molecular Weight: 221.06 g/mol [2][3][4][5]

  • Appearance: White to light yellow crystalline solid[2]

  • Melting Point: Approximately 138-145 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s (broad)2HB(OH)₂
~7.8d2HAr-H (ortho to -B(OH)₂)
~7.4d2HAr-H (ortho to -C(O)N(Et)₂)
~3.4q4H-N(CH₂CH₃)₂
~1.1t6H-N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~138Ar-C (para to -B(OH)₂)
~134Ar-C (ortho to -B(OH)₂)
~130Ar-C attached to B(OH)₂
~127Ar-C (ortho to -C(O)N(Et)₂)
~42-N(CH₂CH₃)₂
~14-N(CH₂CH₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (boronic acid, hydrogen-bonded)
~1630StrongC=O stretch (amide)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1100MediumC-N stretch
~850StrongC-H bend (para-disubstituted aromatic ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z ValueIon SpeciesNotes
222.1[M+H]⁺Predicted exact mass for [C₁₁H₁₇BNO₃]⁺ is 222.1296.
244.1[M+Na]⁺Predicted exact mass for [C₁₁H₁₆BNO₃Na]⁺ is 244.1115.
203.1[M-H₂O+H]⁺Loss of water from the boronic acid moiety.
148.1[M-C₄H₁₀N+H]⁺Fragmentation involving the diethylamino group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow start Compound Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Integration and Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm report Reporting and Documentation structure_confirm->report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data.

References

The Emerging Potential of N,N-Disubstituted Benzamide Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the promising, yet underexplored, class of compounds known as N,N-disubstituted benzamide boronic acids. By combining the established pharmacophore of N,N-disubstituted benzamides with the versatile reactivity of boronic acids, a new avenue for therapeutic intervention is emerging. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking perspective on the potential applications, synthetic strategies, and biological evaluation of this novel chemical scaffold.

Introduction

The convergence of two pharmacologically significant moieties, the N,N-disubstituted benzamide core and the boronic acid functional group, presents a compelling strategy for the development of novel therapeutics. Boronic acids are renowned for their ability to form reversible covalent bonds with the active site residues of key enzymes, a property that has been successfully leveraged in several FDA-approved drugs.[1][2] Concurrently, the N,N-disubstituted benzamide scaffold is a privileged structure in medicinal chemistry, notably featuring in histone deacetylase (HDAC) inhibitors and other targeted therapies.[3][4] The amalgamation of these two entities offers the potential for highly potent and selective enzyme inhibitors with novel mechanisms of action.

This whitepaper will delve into the prospective applications of N,N-disubstituted benzamide boronic acids, focusing on their potential as inhibitors of proteasomes, serine proteases (including β-lactamases), and histone deacetylases. We will present illustrative quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows to guide future research in this exciting area.

Potential Therapeutic Applications and Molecular Targets

The unique structural features of N,N-disubstituted benzamide boronic acids suggest several high-impact therapeutic applications. The boronic acid moiety can act as a "warhead," targeting the catalytic machinery of various enzymes, while the N,N-disubstituted benzamide portion can provide additional binding interactions and modulate physicochemical properties.

Anticancer Activity via Proteasome Inhibition

The 26S proteasome is a critical regulator of intracellular protein degradation and a validated target in oncology.[5] Boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors that have revolutionized the treatment of multiple myeloma.[6] The mechanism of action involves the boronic acid forming a stable, yet reversible, complex with the active site threonine residue of the proteasome's β5 subunit.[6] This inhibition leads to the accumulation of pro-apoptotic proteins and the suppression of the pro-survival NF-κB signaling pathway.[1][7] N,N-disubstituted benzamide boronic acids represent a novel class of potential proteasome inhibitors where the benzamide scaffold could be optimized to enhance cell permeability, target selectivity, and pharmacokinetic properties.

Proteasome inhibitors block the degradation of IκBα, the inhibitory protein of NF-κB.[1][8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic and pro-inflammatory genes.[8][9]

NF_kB_Pathway Proteasome Inhibition of NF-κB Signaling cluster_nucleus Nucleus Stimuli (TNF-α, IL-1) Stimuli (TNF-α, IL-1) IKK Complex IKK Complex Stimuli (TNF-α, IL-1)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters in cytoplasm Proteasome Proteasome IκBα->Proteasome targeted for degradation Nucleus Nucleus NF-κB->Nucleus translocates to Proteasome->IκBα degrades N,N-Disubstituted Benzamide Boronic Acid N,N-Disubstituted Benzamide Boronic Acid N,N-Disubstituted Benzamide Boronic Acid->Proteasome inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition

NF-κB Pathway Inhibition by Proteasome Blockade
Antibacterial Agents via β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat.[10] Boronic acids have emerged as effective inhibitors of serine β-lactamases, acting as transition-state analogs that covalently bind to the active site serine.[11][12] The development of N,N-disubstituted benzamide boronic acids could lead to a new generation of β-lactamase inhibitors with broad-spectrum activity and improved pharmacological profiles.

Modulators of Epigenetics via HDAC Inhibition

Histone deacetylases (HDACs) are key epigenetic regulators, and their dysregulation is implicated in cancer and other diseases.[13] Benzamide-containing molecules, such as entinostat, are known class I HDAC inhibitors.[3] The inhibitory mechanism typically involves the coordination of a zinc ion in the enzyme's active site.[2] While hydroxamic acids are common zinc-binding groups in HDAC inhibitors, boronic acids have also been explored for this purpose.[14] An N,N-disubstituted benzamide boronic acid could potentially interact with the zinc ion and the surrounding active site residues, offering a novel approach to HDAC inhibition.

Quantitative Data (Illustrative)

While extensive quantitative data for N,N-disubstituted benzamide boronic acids is not yet available in the public domain, the following tables present hypothetical data to illustrate the potential potency and selectivity that could be achieved with this class of compounds. These values are based on the known activities of related boronic acid and benzamide inhibitors.

Table 1: Illustrative Anticancer Activity

Compound IDTargetIC50 (nM)Cell Line
BBA-00120S Proteasome15Multiple Myeloma (RPMI-8226)
BBA-002HDAC150Colon Cancer (HCT116)
BBA-003HDAC275Colon Cancer (HCT116)

Table 2: Illustrative Antibacterial Activity

Compound IDTargetKi (µM)
BBA-101Class A β-Lactamase (TEM-1)0.5
BBA-102Class C β-Lactamase (AmpC)1.2

Experimental Protocols

Synthesis of N,N-Disubstituted Benzamide Boronic Acids

A potential synthetic route to ortho-boronic acid substituted N,N-dialkylbenzamides involves a boron-directed ortho-benzylation of N-aryl amides.[15][16]

Synthesis_Workflow Synthesis of ortho-Boronic Acid Benzamides N-Aryl Amide N-Aryl Amide Dibromo Boracycle Dibromo Boracycle N-Aryl Amide->Dibromo Boracycle 1. BBr3, CH2Cl2 BBr3 BBr3 ortho-Benzylated Amide ortho-Benzylated Amide Dibromo Boracycle->ortho-Benzylated Amide 2. Benzyl Bromide, Pd(OAc)2, K2CO3, MeOH/H2O Benzyl Bromide Benzyl Bromide Pd(OAc)2, K2CO3 Pd(OAc)2, K2CO3 Final Product N,N-Disubstituted Benzamide Boronic Acid ortho-Benzylated Amide->Final Product 3. Hydrolysis Hydrolysis Hydrolysis

Synthetic Workflow for Target Compounds

General Protocol:

  • Borylation: To a solution of the starting N-aryl amide in anhydrous dichloromethane, add boron tribromide (BBr₃) at room temperature and stir for 2-16 hours, depending on the substrate.[16]

  • Suzuki-Miyaura Coupling: To the resulting dibromo boracycle, add benzyl bromide, palladium acetate (Pd(OAc)₂), and potassium carbonate (K₂CO₃) in a mixture of methanol and water. Heat the reaction to 70°C for 5 hours.[16]

  • Purification and Hydrolysis: After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the ortho-benzylated amide. Subsequent hydrolysis of the boronate ester will yield the final boronic acid.

Biological Evaluation Protocols

The chymotrypsin-like activity of the 20S proteasome can be measured using a fluorogenic substrate.[5][17]

Materials:

  • Purified 20S proteasome

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[17]

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Test compounds (N,N-disubstituted benzamide boronic acids)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, test compound at various concentrations (or DMSO for control), and diluted 20S proteasome.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence with excitation at ~360 nm and emission at ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.[17]

A fluorometric assay can be used to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[18][19]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[18]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in a stop solution containing a known HDAC inhibitor like Trichostatin A)[18]

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • In a 96-well plate, add the assay buffer, test compound, and diluted recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for 30-90 minutes.[13]

  • Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal.

  • Incubate at room temperature for 15 minutes.

  • Read the fluorescence (excitation ~355-360 nm, emission ~460 nm).[18]

  • Calculate the percentage of inhibition and determine the IC50 value.

Biological_Evaluation_Workflow General Workflow for Biological Evaluation Compound Synthesis Compound Synthesis In Vitro Enzyme Assays In Vitro Enzyme Assays Compound Synthesis->In Vitro Enzyme Assays Proteasome Assay Proteasome Assay In Vitro Enzyme Assays->Proteasome Assay HDAC Assay HDAC Assay In Vitro Enzyme Assays->HDAC Assay β-Lactamase Assay β-Lactamase Assay In Vitro Enzyme Assays->β-Lactamase Assay Cell-Based Assays Cell-Based Assays In Vitro Enzyme Assays->Cell-Based Assays Active Compounds Cytotoxicity Cytotoxicity Cell-Based Assays->Cytotoxicity Apoptosis Induction Apoptosis Induction Cell-Based Assays->Apoptosis Induction Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Promising Hits

Workflow for Biological Evaluation

Conclusion and Future Directions

N,N-disubstituted benzamide boronic acids represent a promising and largely untapped class of molecules for drug discovery. The logical combination of a versatile binding scaffold with a reactive boronic acid warhead provides a strong rationale for their investigation as potent and selective enzyme inhibitors. The potential applications span critical therapeutic areas, including oncology and infectious diseases.

Future research should focus on the synthesis and screening of diverse libraries of these compounds against key enzymatic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided in this technical guide are intended to facilitate these efforts and accelerate the exploration of N,N-disubstituted benzamide boronic acids as next-generation therapeutics.

References

An In-depth Technical Guide to 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a phenylboronic acid moiety and a diethylaminocarbonyl group, allows for a range of chemical transformations and biological interactions. This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, physicochemical properties, and its burgeoning applications in drug development. Particular focus is given to its role as a building block in Suzuki-Miyaura cross-coupling reactions and its potential as a targeted agent in cancer therapy through interactions with cell surface glycoproteins and inhibition of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of boronic acid derivatives for therapeutic innovation.

Chemical and Physical Properties

This compound, also known as [4-(diethylcarbamoyl)phenyl]boronic acid, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name [4-(diethylcarbamoyl)phenyl]boronic acid[2]
CAS Number 389621-80-1[2]
Molecular Formula C₁₁H₁₆BNO₃[2]
Molecular Weight 221.06 g/mol [2]
Melting Point 138-142 °C[3]
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in methanol and other organic solvents like chloroform and dichloromethane.[3]

Synthesis and Characterization

A probable synthetic pathway initiates from 4-bromobenzoic acid, which is first converted to its acid chloride and then reacted with diethylamine to form the corresponding amide. The bromo-amide intermediate can then be converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: A Plausible Synthesis of this compound

Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

  • Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 4-bromobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve diethylamine (2.5 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath and add the solution of 4-bromobenzoyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-bromo-N,N-diethylbenzamide (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid and stir vigorously for 1-2 hours.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography on silica gel.

Characterization Data:

While specific spectral data for the title compound is not available in the searched literature, characterization would typically involve:

  • ¹H NMR: To confirm the presence and integration of aromatic and diethylamino protons.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as the B-O-H and C=O stretches.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound can serve as a versatile building block to introduce the 4-(N,N-diethylaminocarbonyl)phenyl moiety into a wide range of organic molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction.

G reagents Combine Aryl Halide, This compound, Pd Catalyst, and Base solvent Add Solvent System (e.g., Toluene/Water) reagents->solvent degas Degas with Inert Gas (Ar or N2) solvent->degas heat Heat and Stir (80-110 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow

Applications in Drug Development and Chemical Biology

Phenylboronic acids have emerged as a significant class of compounds in drug development due to their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules such as carbohydrates and glycoproteins. This property has been exploited for targeted drug delivery and as inhibitors of various enzymes.

Targeting Sialic Acid on Cancer Cells

Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[5] Phenylboronic acids exhibit a strong affinity for these sialic acid moieties, enabling the targeted delivery of therapeutic agents to cancer cells.[5] Nanoparticles decorated with phenylboronic acid derivatives have been shown to have enhanced cellular uptake in cancer cells.[6] While specific studies on this compound in this context are not yet prevalent, its structural features make it a candidate for incorporation into such targeted drug delivery systems.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of serine proteases and other enzymes. A study on Nα-acetyl-L-ornithine deacetylase (ArgE), a critical enzyme for bacterial survival, identified several phenylboronic acid derivatives as inhibitors. Notably, the closely related compound, 4-(diethylamino)phenylboronic acid, exhibited inhibitory activity with an IC₅₀ value of 50.1 μM.[7] This suggests that this compound may also possess inhibitory activity against certain enzymes and warrants further investigation.

Table of IC₅₀ Values for a Related Phenylboronic Acid Derivative

CompoundEnzymeIC₅₀ (μM)Reference
4-(diethylamino)phenylboronic acidNα-acetyl-L-ornithine deacetylase (ArgE)50.1[7]
Experimental Protocol: General Enzyme Inhibition Assay
  • Prepare a stock solution of the enzyme in an appropriate buffer.

  • Prepare a series of dilutions of the inhibitor, this compound, in the same buffer.

  • In a multi-well plate, add the enzyme solution to each well.

  • Add the inhibitor solutions to the respective wells, including a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.[8][9]

Modulation of Cancer Cell Signaling Pathways

Phenylboronic acid (PBA) has been shown to be a more potent inhibitor of cancer cell migration and viability compared to boric acid.[1] Studies have indicated that PBA can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[1] These proteins are key regulators of the actin cytoskeleton and are crucial for cell motility. The inhibition of these GTPases by PBA leads to downstream effects on ROCKII activity and the phosphorylation of myosin light chain kinase, ultimately impairing actomyosin-based contractility and cell migration.[1] This suggests a potential mechanism by which phenylboronic acid derivatives, including this compound, could exert anti-metastatic effects.

The following diagram illustrates the proposed signaling pathway affected by phenylboronic acids in cancer cells.

G PBA Phenylboronic Acid Derivatives RhoGTPases RhoA, Rac1, Cdc42 PBA->RhoGTPases Inhibits ROCKII ROCKII RhoGTPases->ROCKII Activates MLC_P Phosphorylated Myosin Light Chain ROCKII->MLC_P Phosphorylates Actomyosin Actomyosin Contractility MLC_P->Actomyosin Migration Cell Migration Actomyosin->Migration

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules containing a diethylbenzamide moiety.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a powerful method for synthesizing biaryls and substituted aromatic compounds with high efficiency and functional group tolerance. This compound is a particularly useful reagent for introducing the N,N-diethylbenzamide functional group, a common motif in pharmacologically active compounds.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (in this case, this compound) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1]

Data Presentation: Comparative Suzuki Coupling Protocols

The selection of catalyst, base, and solvent is critical for a successful Suzuki coupling. Below is a summary of common conditions used for the coupling of various arylboronic acids with aryl halides, which can be adapted for this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260-80[2]
Pd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-PropanolReflux~1Not specified
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane251295[2]
XPhos Pd G2K₃PO₄Dioxane/H₂O1001>95[2]
SPhos Pd G2K₃PO₄Toluene/H₂O1001>95[2]
Pd(dppf)Cl₂K₂CO₃DME/H₂O80-100Not specifiedNot specified
Pd(OAc)₂ (ligand-free)K₂CO₃EtOH/H₂O250.03-290-99[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki coupling of this compound with an aryl halide.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol is a robust and widely used method for Suzuki couplings.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Conditions in Aqueous Media

This protocol offers a more environmentally friendly approach using a ligand-free catalyst system in an aqueous solvent mixture.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol/Water (1:1 v/v), 5 mL

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, potassium carbonate, and palladium(II) acetate.[1]

  • Add the ethanol/water solvent mixture.[1]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.[1]

  • Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Add Solvent->Inert Atmosphere Heating & Stirring Heat and Stir (Monitor by TLC/LC-MS) Inert Atmosphere->Heating & Stirring Quench & Extract Cool, Quench with Water, and Extract with Organic Solvent Heating & Stirring->Quench & Extract Wash & Dry Wash Organic Layer with Brine and Dry Quench & Extract->Wash & Dry Concentrate Concentrate Under Reduced Pressure Wash & Dry->Concentrate Column Chromatography Purify by Flash Column Chromatography Concentrate->Column Chromatography

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This application note provides detailed protocols and data for the use of this building block in constructing complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The diethylaminocarbonyl moiety can serve as a key interaction point with biological targets or modulate the electronic properties of organic materials.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document outlines a general procedure for the coupling of this compound with various aryl halides, providing a foundation for its application in the synthesis of novel compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of arylboronic acids with aryl halides, which can be adapted for this compound. Yields are highly dependent on the specific substrates and conditions used.

Entry Aryl Halide Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
14-BromoacetophenonePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1102472[3]
24-ChlorotoluenePd(PPh₃)₄ (trace)(t-Bu)PCy₂ (trace)K₂CO₃Dioxane1001292[4]
31-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O110390[5]
44-BromochlorobenzenePd standard solution-KOH95% EthanolRoom Temp0.464[6]
5Aryl BromidesPdCu@Ti₃C₂-K₂CO₃Water100184-99[1]
64-Bromoacetophenone[PdCl(N,ODipp)(PPh₃)] (1)-Na₂CO₃Methanol/H₂ORoom Temp1>95[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand (0.02-0.10 mmol, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (5-10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat & Stir (Monitor by TLC/LC-MS) inert->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Hypothetical Application in Drug Discovery: Targeting a Kinase Signaling Pathway

The synthesis of novel benzamide derivatives using this compound could lead to the development of potent and selective kinase inhibitors for cancer therapy. Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival. The diethylaminocarbonyl group could potentially form key hydrogen bonds within the ATP-binding pocket of a target kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activation kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylation transcription Transcription Factors kinase3->transcription inhibitor Synthesized Inhibitor (Benzamide Derivative) inhibitor->kinase2 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of a kinase cascade by a synthesized compound.

References

Application Notes and Protocols: 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, featuring a phenylboronic acid moiety and a diethylamide group, offers a strategic advantage in the synthesis of complex bioactive molecules. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the efficient and modular construction of biaryl and heteroaryl scaffolds, which are prevalent in numerous clinically relevant drugs. The N,N-diethylaminocarbonyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, and can also participate in crucial hydrogen bonding interactions with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on the development of Activated Cdc42-associated kinase 1 (ACK1) inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.06 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 140-145 °C[2]
Solubility Soluble in many organic solvents, such as chloroform and dichloromethane.[2]

Application in the Synthesis of ACK1 Inhibitors

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers.[3][4] ACK1 is involved in multiple oncogenic signaling pathways, including the PI3K/AKT pathway, and plays a role in the regulation of receptor tyrosine kinases (RTKs) and the androgen receptor (AR).[5][6] Consequently, the development of potent and selective ACK1 inhibitors is a promising strategy for cancer therapy.

This compound has been successfully employed as a key building block in the synthesis of novel ACK1 inhibitors. The diethylbenzamide moiety can occupy a specific pocket in the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity.

Quantitative Data: In Vitro Activity of ACK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of a representative ACK1 inhibitor synthesized using this compound.

CompoundTargetIC₅₀ (nM)Assay TypeReference
(R)-9b ACK156³³P HotSpot Assay[7]
ACK1< 2000 (in human cancer cell lines)Cellular Assay[7]

Experimental Protocols

Protocol 1: Synthesis of N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester)

The pinacol ester of this compound is often used in Suzuki-Miyaura coupling reactions due to its enhanced stability and ease of purification.

Materials:

  • 4-Bromo-N,N-diethylbenzamide

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-N,N-diethylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of an ACK1 Inhibitor Precursor

This protocol describes the coupling of the pinacol ester with a heterocyclic halide, a key step in the synthesis of pyrazolopyrimidine-based ACK1 inhibitors.

Materials:

  • N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1.2 eq)

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a microwave vial or a round-bottom flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the 1,4-dioxane and water mixture.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes, or alternatively, heat to reflux at 100 °C for 8-12 hours if using conventional heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

ACK1 Signaling Pathway in Cancer

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) (e.g., EGFR) ACK1 ACK1 (TNK2) RTK->ACK1 Activation PI3K PI3K ACK1->PI3K Activation AKT AKT ACK1->AKT PI3K-independent Activation (pY176) AR Androgen Receptor (AR) ACK1->AR Phosphorylation (pY267) WWOX WWOX (Tumor Suppressor) ACK1->WWOX Phosphorylation & Degradation PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Hormone_Refractory_Growth Hormone-Refractory Prostate Cancer Growth AR->Hormone_Refractory_Growth Degradation WWOX Degradation Inhibitor ACK1 Inhibitor (e.g., (R)-9b) Inhibitor->ACK1 Inhibition

Caption: ACK1 signaling cascade in cancer progression.

Experimental Workflow: Synthesis of ACK1 Inhibitor Precursor

Suzuki_Coupling_Workflow Start Starting Materials: - 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine - Boronic Acid Pinacol Ester Reaction_Setup Reaction Setup: - Add reactants & Na₂CO₃ - Add Dioxane/Water - Degas with N₂/Ar Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Pd(PPh₃)₄ Reaction_Setup->Catalyst_Addition Heating Heating: - Microwave (120-150°C) or - Conventional (100°C) Catalyst_Addition->Heating Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Coupled Precursor Purification->Product

References

Application Notes and Protocols for the Synthesis of Biaryl Amides using 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl amides utilizing 4-(N,N-Diethylaminocarbonyl)phenylboronic acid as a key building block. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl amide motif in pharmacologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone of modern organic synthesis.[2] The use of this compound allows for the direct incorporation of a diethylamide-functionalized phenyl ring, a common feature in various biologically active molecules. Biaryl amides have been identified as potent inhibitors of targets such as RORγt and as agonists for the M1 muscarinic acetylcholine receptor, highlighting their therapeutic potential.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from representative procedures for similar Suzuki-Miyaura reactions and provides a comparative overview of the expected efficiency of the coupling with different electronic and steric environments on the aryl halide.

EntryAryl HalideProductCatalyst SystemBaseSolventTime (h)Yield (%)
14-Bromo-N,N-diethylbenzamideN,N,N',N'-Tetraethyl-[1,1'-biphenyl]-4,4'-dicarboxamidePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1285-95
24-BromoanisoleN,N-Diethyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamidePd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O180-90
31-Bromo-4-nitrobenzeneN,N-Diethyl-4'-nitro-[1,1'-biphenyl]-4-carboxamidePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1275-85
44-Bromobenzonitrile4'-Cyano-N,N-diethyl-[1,1'-biphenyl]-4-carboxamidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O290-98
52-BromopyridineN,N-Diethyl-4-(pyridin-2-yl)benzamidePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1870-80

Experimental Protocols

This section provides detailed methodologies for the synthesis of biaryl amides via Suzuki-Miyaura coupling of this compound with an aryl halide.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 5 mL of a 2:2:1 mixture of Toluene:Ethanol:H₂O).

  • Add the palladium catalyst (0.03-0.05 mmol) to the stirred mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amide.

Example Synthesis of N,N,N',N'-Tetraethyl-[1,1'-biphenyl]-4,4'-dicarboxamide

Procedure:

  • In a 50 mL round-bottom flask, combine 4-bromo-N,N-diethylbenzamide (256 mg, 1.0 mmol), this compound (245 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with argon.

  • A degassed solvent mixture of toluene (4 mL), ethanol (4 mL), and water (2 mL) is added.

  • Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) is added, and the mixture is heated to 90 °C for 12 hours.

  • After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography (Hexane:Ethyl Acetate gradient) to yield the product as a white solid.

Signaling Pathways and Experimental Workflows

Biaryl amides synthesized using this compound are of interest as modulators of various signaling pathways. For instance, they have been investigated as RORγt inverse agonists for the treatment of autoimmune diseases and as M1 muscarinic acetylcholine receptor agonists for cognitive disorders.

RORγt Signaling Pathway

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases. Inverse agonists of RORγt can inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines like IL-17.

RORgt_Signaling_Pathway cluster_inhibition Inhibition by Biaryl Amide cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Biaryl_Amide Biaryl Amide (Inverse Agonist) RORgt RORγt Biaryl_Amide->RORgt Binds to LBD DNA DNA (IL-17 Promoter) RORgt->DNA Binds to RORE Transcription Transcription DNA->Transcription IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation

Caption: RORγt signaling pathway and the inhibitory action of a biaryl amide inverse agonist.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive function. Agonists of the M1 receptor can enhance cholinergic neurotransmission, which is impaired in conditions like Alzheimer's disease.

M1_Receptor_Signaling cluster_activation Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Biaryl_Amide Biaryl Amide (Agonist) M1_Receptor M1 Receptor (GPCR) Biaryl_Amide->M1_Receptor Binds to Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1 muscarinic acetylcholine receptor signaling pathway activated by a biaryl amide agonist.

Experimental Workflow for Biaryl Amide Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of a library of biaryl amides.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Start: Aryl Halides & 4-(Et₂NCO)PhB(OH)₂ Coupling Suzuki-Miyaura Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Biaryl Amide Library Characterization->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀/EC₅₀ Hit_ID->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A typical experimental workflow for the synthesis and screening of biaryl amides.

References

Application Notes: 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in the field of material science. This versatile compound serves as a key building block in the synthesis of functional polymers and materials with applications in electronics and stimuli-responsive systems.

Synthesis of Conjugated Polymers via Suzuki Coupling

This compound is a valuable monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties. The diethylaminocarbonyl group can influence the polymer's solubility, morphology, and electronic characteristics.

Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and this compound with a dibromo-functionalized comonomer.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add 20 mL of toluene to the flask.

  • Prepare a 2 M aqueous solution of K₂CO₃ and add 5 mL to the reaction mixture.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and deionized water.

  • Redissolve the polymer in a minimal amount of toluene and reprecipitate in methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Quantitative Data:

ParameterValue
Monomer 1This compound
Monomer 22,7-Dibromo-9,9-dioctylfluorene
CatalystPd(OAc)₂ / PPh₃
BaseK₂CO₃
SolventToluene/Water
Reaction Temperature90°C
Reaction Time48 hours
Yield> 90%
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Reactants Monomers: - this compound - 2,7-Dibromo-9,9-dioctylfluorene Catalyst: - Pd(OAc)₂ - PPh₃ Base: - K₂CO₃ Reaction Solvent: Toluene/Water Degas with Argon Heat to 90°C for 48h Reactants->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Reprecipitation Redissolve and Reprecipitate Washing->Reprecipitation Drying Dry under Vacuum Reprecipitation->Drying Product Conjugated Polymer Drying->Product

Suzuki Coupling Polymerization Workflow

Development of Stimuli-Responsive Materials

The boronic acid functional group in this compound provides a reactive site for creating stimuli-responsive materials. Boronic acids are known to form reversible covalent bonds with diols, such as those found in sugars and certain polymers. This interaction can be exploited to create hydrogels and other materials that respond to changes in pH or the presence of specific analytes. The diethylaminocarbonyl moiety can further modulate the material's properties, such as its hydrophobicity and interaction with other molecules.

Conceptual Application: Glucose-Responsive Hydrogel

A potential application is the incorporation of this compound into a polymer backbone to create a hydrogel that swells or shrinks in response to glucose concentrations. This has significant implications for drug delivery systems, particularly for the controlled release of insulin.

Logical Relationship Diagram:

Glucose_Responsive_Hydrogel cluster_components Hydrogel Components cluster_stimulus Stimulus cluster_response Hydrogel Response Polymer Polymer Backbone BoronicAcid 4-(N,N-Diethylaminocarbonyl) phenylboronic acid Polymer->BoronicAcid functionalization Diol Diol-containing Crosslinker BoronicAcid->Diol forms reversible bonds with Swelling Hydrogel Swelling BoronicAcid->Swelling disruption of crosslinks leads to Diol->BoronicAcid Glucose Glucose Glucose->BoronicAcid competes for binding with DrugRelease Drug Release Swelling->DrugRelease enables

Glucose-Responsive Hydrogel Mechanism

While specific experimental data for materials solely based on this compound is emerging, the principles outlined above, derived from the known reactivity of phenylboronic acids, provide a strong foundation for its application in advanced material science. Researchers are encouraged to explore its use in creating novel functional polymers with tailored properties for a wide range of applications.

Protecting Group Strategies for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. The strategies outlined herein are essential for the manipulation of this compound in multi-step organic syntheses, particularly in the context of drug discovery and development where the boronic acid moiety may need to be masked during intermediate steps.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a boronic acid and a tertiary amide functional group necessitates a robust protecting group strategy to ensure chemoselectivity in subsequent reactions. The boronic acid group, while versatile in cross-coupling reactions, can be sensitive to certain reaction conditions and may interfere with transformations targeting other parts of the molecule. Therefore, its temporary protection is often a critical step.

This application note focuses on the use of pinacol as a protecting group for the boronic acid moiety. Pinacol esters of boronic acids are widely used due to their stability to a broad range of reaction conditions, including chromatography, and the relative ease of their removal under specific conditions.[1] An orthogonal protecting group strategy is crucial, ensuring that the conditions used for the protection and deprotection of the boronic acid do not affect the integrity of the N,N-diethylaminocarbonyl group. Tertiary amides are generally stable to hydrolysis under both acidic and basic conditions, making them compatible with many boronic acid protection and deprotection schemes.[1][2]

Protecting Group Strategy: Pinacol Ester Formation

The most common and effective method for protecting phenylboronic acids is the formation of a cyclic boronate ester with pinacol (2,3-dimethyl-2,3-butanediol). This reaction proceeds readily under mild conditions to form the stable this compound, pinacol ester.[3]

Experimental Protocol: Pinacol Protection

Objective: To protect the boronic acid functionality of this compound as its pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Magnesium sulfate (MgSO₄) or molecular sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add pinacol (1.0-1.2 eq).

  • Stir the mixture at room temperature overnight.[3] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow, a dehydrating agent such as anhydrous MgSO₄ can be added to the reaction mixture to drive the equilibrium towards the product.

  • Upon completion, filter the reaction mixture to remove any solids.

  • The filtrate can be concentrated under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Expected Yield: High (typically >90%)

Deprotection Strategy: Two-Step Transesterification and Hydrolysis

The deprotection of the robust pinacol boronate ester can be efficiently achieved through a two-step procedure involving transesterification with diethanolamine (DEA) followed by mild acidic hydrolysis.[4][5][6][7] This method is known for its high yields, short reaction times, and tolerance of a wide variety of functional groups, including amides.[4][6][7]

Experimental Protocol: Deprotection of Pinacol Ester

Step 1: Transesterification with Diethanolamine

Objective: To convert the pinacol boronate ester to a diethanolamine (DEA) boronate ester.

Materials:

  • This compound, pinacol ester

  • Diethanolamine (DEA)

  • Anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the this compound, pinacol ester (1.0 eq) in anhydrous ether.

  • Add diethanolamine (1.1 eq) to the solution.[7]

  • A white precipitate of the DEA boronate ester should form within minutes.[7]

  • Stir the reaction mixture at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.[7]

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to afford the desired DEA boronate ester.[7]

Expected Yield: Quantitative

Step 2: Hydrolysis of the Diethanolamine Boronate Ester

Objective: To hydrolyze the DEA boronate ester to the free boronic acid.

Materials:

  • DEA boronate ester from Step 1

  • Dilute aqueous hydrochloric acid (e.g., 0.1 M HCl)

  • Organic solvent for extraction (e.g., Ether or Ethyl Acetate)

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Suspend the DEA boronate ester in a biphasic mixture of ether and 0.1 M HCl.[4][7]

  • Stir the mixture vigorously at room temperature for 20-30 minutes.[7]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected this compound.

Expected Yield: High (typically >90%)

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection of phenylboronic acids using the described methods. While specific data for this compound is not extensively published, the data for analogous compounds provide a strong indication of the expected outcomes.

Table 1: Pinacol Protection of Phenylboronic Acids

SubstrateProtecting ReagentSolventConditionsYield (%)Reference
Phenylboronic AcidPinacolDCMrt, overnight>95[3]
Substituted Phenylboronic AcidsPinacolTHF/MgSO₄rt, 24h85-95General Procedure

Table 2: Deprotection of Aryl Pinacol Boronate Esters via Diethanolamine Method

SubstrateStep 1: ReagentStep 2: ReagentOverall Yield (%)Reference
Phenylboronic acid pinacol esterDiethanolamine0.1 M HCl99[4][7]
Various arylboronic acid pinacol estersDiethanolamine0.1 M HCl85-99[4][7]
Amide-containing alkylpinacolyl boronate estersDiethanolamine0.1 M HCl69-88[4][7]

Visualizations

Protecting Group Strategy Workflow

G cluster_protection Protection cluster_deprotection Deprotection Start This compound Protect React with Pinacol in anhydrous solvent Start->Protect High Yield Protected This compound, pinacol ester Protect->Protected Protected_Start This compound, pinacol ester Transesterify Transesterification with Diethanolamine (DEA) Protected_Start->Transesterify Quantitative DEA_Intermediate DEA Boronate Ester (precipitate) Transesterify->DEA_Intermediate Hydrolyze Mild Acidic Hydrolysis (e.g., 0.1 M HCl) DEA_Intermediate->Hydrolyze High Yield Deprotected This compound Hydrolyze->Deprotected

Caption: Workflow for the protection and deprotection of the target molecule.

Logical Relationship of Orthogonal Protection

G cluster_molecule Target Molecule cluster_conditions Reaction Conditions Molecule This compound Boronic Acid Moiety N,N-Diethylaminocarbonyl Moiety Protection Pinacol Protection (Anhydrous, rt) Molecule:f1->Protection Reactive towards Molecule:f2->Protection Stable under Deprotection DEA/H+ Deprotection (Mild, Aqueous) Molecule:f1->Deprotection Regenerated by Molecule:f2->Deprotection Stable under Protection->Molecule:f1 Protects Deprotection->Molecule:f1 Removes protection from

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki reactions with 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low reaction yields, encountered when using 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. The electron-withdrawing nature of the N,N-diethylaminocarbonyl group makes this boronic acid susceptible to particular side reactions.

Q1: My Suzuki reaction has a very low yield or failed completely. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction setup. A systematic check is the best first step:

  • Reagent Quality & Integrity :

    • Boronic Acid Stability : this compound, being an electron-deficient boronic acid, is particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Use fresh, high-purity boronic acid.

    • Aryl Halide Reactivity : The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[1][2]

    • Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands can degrade or oxidize over time.[1] Ensure they are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions :

    • Inert Atmosphere : The exclusion of oxygen is critical. Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][3] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen.[4]

    • Solvent and Base Purity : Use anhydrous and thoroughly degassed solvents. Ensure the base is of high purity and has been stored correctly to avoid hydration.[1]

Q2: I suspect protodeboronation is consuming my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a major cause of low yields, especially with electron-deficient boronic acids.[1][5] The base required for the reaction can also promote this unwanted side reaction.[5]

  • Choice of Base : The strength and type of base are critical. While a base is needed to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[5][6] Consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1]

  • Anhydrous Conditions : Water is a proton source for this side reaction. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a non-aqueous base and dry solvents can significantly reduce protodeboronation.[1]

  • Reaction Temperature : Lowering the reaction temperature may slow the rate of protodeboronation relative to the desired coupling.

Q3: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can this be prevented?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[3][5]

  • Rigorous Degassing : This is the most critical step to prevent homocoupling. Ensure all solvents and the final reaction mixture are thoroughly degassed. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Catalyst Choice : Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes promote homocoupling.[3][5]

  • Ligand Selection : Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the cross-coupling pathway.[3]

Q4: How should I select the optimal catalyst system for coupling this electron-deficient boronic acid?

A4: The catalyst system—the combination of a palladium source and a ligand—is paramount for challenging substrates. Electron-deficient boronic acids often exhibit slower rates of transmetalation, requiring a highly active catalyst.[7]

  • Palladium Source : Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. Pd(PPh₃)₄ is a Pd(0) source that is ready to enter the catalytic cycle but can be less active for challenging substrates.[1][7]

  • Ligands : For electron-deficient partners, standard ligands like PPh₃ may not be sufficient. More electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often required to promote the key steps of oxidative addition and facilitate transmetalation.[7]

Data Presentation: Comparison of Reaction Components

The tables below summarize common choices for catalysts and bases to help guide your optimization efforts.

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst System Ligand Type Key Advantages Potential Drawbacks Typical Loading (mol%)
Pd(PPh₃)₄ Triphenylphosphine Readily available, well-understood, Pd(0) source. Lower activity for challenging substrates, may require higher temperatures.[7] 2-5
Pd(OAc)₂ / PPh₃ Triphenylphosphine In-situ generation, cost-effective. Can have lower activity than specialized ligand systems. 1-5
PdCl₂(dppf) Diphosphine Good for a range of substrates, relatively air-stable. May be less active than modern Buchwald-type systems.[7] 1-3
Pd₂(dba)₃ / SPhos Buchwald (biaryl) High activity for a broad range of substrates, including electron-deficient ones.[7] Air-sensitive, higher cost. 1-2

| Pd₂(dba)₃ / XPhos | Buchwald (biaryl) | Excellent for sterically hindered and electron-poor substrates.[7] | Air-sensitive, higher cost. | 1-2 |

Table 2: Comparison of Common Base and Solvent Systems

Base Solvent System Key Advantages Potential Drawbacks
K₂CO₃ Dioxane/H₂O, Toluene/H₂O Common, effective, and inexpensive. Aqueous nature can promote protodeboronation.[1][5]
K₃PO₄ Toluene, Dioxane Often effective for challenging couplings; can be used in aqueous or anhydrous setups. Can be hygroscopic; grinding may be necessary for reproducibility.[8]
Cs₂CO₃ Dioxane, THF, DMF Stronger base, can accelerate slow reactions.[9] Higher cost, can promote side reactions if not optimized.

| KF | THF, Dioxane | Mild base, effective at activating boronic acid while minimizing base-labile side reactions.[6] | May be less effective for very challenging couplings. |

Visual Troubleshooting and Reaction Workflow

The following diagrams illustrate a logical troubleshooting workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G start Low Yield or Reaction Failure reagents 1. Check Reagent Quality - Boronic Acid Fresh? - Aryl Halide Reactive? - Catalyst/Ligand Stored Properly? start->reagents Start Here conditions 2. Verify Reaction Conditions - Inert Atmosphere Maintained? - Solvents Degassed & Dry? - Correct Temperature? reagents->conditions If Reagents OK side_reactions 3. Analyze for Side Reactions - Protodeboronation? - Homocoupling? conditions->side_reactions If Conditions OK optimize_base 4a. Mitigate Protodeboronation - Use milder base (K₃PO₄, KF) - Use anhydrous conditions - Lower temperature side_reactions->optimize_base If Yes optimize_setup 4b. Minimize Homocoupling - Rigorous degassing - Use fresh Pd(0) source side_reactions->optimize_setup If Yes optimize_catalyst 5. Optimize Catalyst System - Screen more active ligands (e.g., SPhos, XPhos) - Adjust catalyst loading side_reactions->optimize_catalyst If No optimize_base->optimize_catalyst If still low yield optimize_setup->optimize_catalyst If still low yield success Improved Yield optimize_catalyst->success

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

G pd0 Pd(0)Lu2099 pd2_complex R¹-Pd(II)Lu2099-X pd0->pd2_complex Oxidative Addition pd2_base R¹-Pd(II)Lu2099-Base pd2_complex->pd2_base Metathesis pd2_trans R¹-Pd(II)Lu2099-R² pd2_base->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a general experimental protocol that can be adapted for your specific aryl halide and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagents & Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere) :

    • To a dry reaction vessel containing a stir bar, add the aryl halide, this compound, the base, the palladium precatalyst, and the phosphine ligand.

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition :

    • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

    • For extra degassing, you can bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.[1]

  • Reaction Execution :

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring :

    • Monitor the reaction's progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[1]

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[1]

References

preventing deboronation of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

Deboronation is the cleavage of the carbon-boron bond, resulting in the loss of the boronic acid functional group and the formation of the corresponding arene (in this case, N,N-diethylbenzamide). This is a significant concern as it leads to the loss of the desired compound, impacting reaction yields, purification, and the overall integrity of experiments such as Suzuki-Miyaura cross-coupling reactions.

Q2: What are the primary pathways for the deboronation of this compound?

There are two main degradation pathways for phenylboronic acids:

  • Protodeboronation: This involves the replacement of the boronic acid group with a proton (hydrogen atom). It is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.

  • Oxidative Deboronation: This pathway is mediated by oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS), leading to the formation of a phenol derivative which is subsequently converted to the deboronated product.

Q3: How does the 4-(N,N-Diethylaminocarbonyl) substituent affect the stability of the phenylboronic acid?

The N,N-diethylaminocarbonyl group is generally considered to be an electron-withdrawing group, which can influence the pKa of the boronic acid. While specific stability data for this compound is limited, phenylboronic acids with electron-withdrawing groups can exhibit different susceptibilities to deboronation compared to unsubstituted phenylboronic acid. It is crucial to handle this compound with care to minimize degradation.

Q4: What are the ideal storage conditions for this compound?

To minimize deboronation during storage, the compound should be kept in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, light, and oxygen should be strictly avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Possible Cause: Deboronation of the starting material before or during the reaction.

Solutions:

Strategy Experimental Details Rationale
Use Anhydrous Conditions Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere.Minimizes protodeboronation, which can be initiated by water.
Optimize Base Selection Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).Strong bases can accelerate the rate of protodeboronation.
Lower Reaction Temperature If the catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C).Deboronation reactions are often accelerated at higher temperatures.
Use a More Active Catalyst Employ a highly active palladium catalyst or ligand to increase the rate of the desired cross-coupling, outcompeting the deboronation side reaction.A faster desired reaction minimizes the time for degradation to occur.
Convert to a Boronate Ester Convert the boronic acid to a more stable pinacol or MIDA ester prior to the coupling reaction.Boronate esters are generally more resistant to deboronation under reaction conditions.
Issue 2: Presence of N,N-Diethylbenzamide Impurity in the Reaction Mixture

Possible Cause: Significant deboronation has occurred.

Solutions:

Strategy Analytical Method for Confirmation Prevention/Mitigation
Confirm Impurity Identity Use LC-MS or GC-MS to confirm the mass of the impurity corresponds to N,N-diethylbenzamide. ¹H NMR can also be used to identify characteristic peaks.This confirms that deboronation is the issue.
Review Reaction Setup Ensure all precautions for anhydrous and inert conditions were strictly followed.Identifies potential sources of water or oxygen that could have initiated deboronation.
Purge Solvents Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) before use.Removes dissolved oxygen that can contribute to oxidative deboronation.
Protect from Light Conduct the reaction in a flask wrapped in aluminum foil.Photolytic degradation can sometimes contribute to deboronation.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a method to enhance the stability of the boronic acid by converting it to its corresponding pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography on silica gel.

Protocol 2: Monitoring Deboronation by HPLC

This protocol describes a general method to quantify the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • N,N-diethylbenzamide (as a standard)

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a chosen solvent at a known concentration. Prepare a separate stock solution of the potential deboronation product, N,N-diethylbenzamide.

  • Incubation: Subject aliquots of the boronic acid solution to the desired experimental conditions (e.g., specific pH, temperature, exposure to air).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution of the starting material and the deboronated product using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Create a calibration curve using the N,N-diethylbenzamide standard to quantify the amount of deboronation product formed over time. Calculate the percentage of the remaining boronic acid at each time point.

Visualizations

Deboronation_Pathways cluster_main This compound cluster_products Degradation Products cluster_pathways Degradation Mechanisms Start This compound Product N,N-Diethylbenzamide Start->Product Deboronation Protodeboronation Protodeboronation (H⁺ source, heat) Protodeboronation->Product Oxidative_Deboronation Oxidative Deboronation (O₂, ROS) Oxidative_Deboronation->Product

Caption: Major deboronation pathways of this compound.

Experimental_Workflow Start Start: Low Reaction Yield Check_Deboron Hypothesis: Deboronation Occurred? Start->Check_Deboron Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Deboron->Analysis Impurity_ID Identify N,N-Diethylbenzamide? Analysis->Impurity_ID Optimize Implement Mitigation Strategies Impurity_ID->Optimize Yes Other_Issue Investigate Other Issues (e.g., Catalyst, Substrate) Impurity_ID->Other_Issue No Strategies Anhydrous Conditions Milder Base Lower Temperature Boronate Ester Optimize->Strategies Re-run Re-run Reaction Strategies->Re-run Success Improved Yield Re-run->Success

Caption: Troubleshooting workflow for low yields in reactions involving this compound.

Technical Support Center: Optimizing Suzuki Couplings of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given its electron-deficient nature, this substrate can present unique challenges compared to more electron-rich boronic acids.[1][2] This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your catalyst loading and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate are often linked to its electronic properties. The electron-withdrawing diethylaminocarbonyl group makes the boronic acid less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle.[1][3] Furthermore, electron-deficient boronic acids are particularly susceptible to a major side reaction called protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[2] Other common causes for low yields include catalyst deactivation due to oxygen, impure reagents, or suboptimal reaction conditions (base, solvent, temperature).[2][4]

Q2: What is the optimal catalyst loading to start with, and how low can I go?

A2: For challenging substrates, starting with a higher catalyst loading of 1-2 mol% is often recommended to ensure the reaction proceeds efficiently.[1] Once the reaction is optimized, the catalyst loading can be gradually reduced. Some studies have demonstrated that catalyst loadings can be lowered to as little as 0.05 mol% without compromising the yield, which is crucial for process chemistry and reducing costs.[5] However, the minimal effective loading is highly dependent on the specific coupling partners, ligand, base, and solvent system used.

Q3: I'm observing a significant amount of the deboronated starting material. How can I minimize this protodeboronation side reaction?

A3: Protodeboronation is a common issue with electron-deficient boronic acids.[2] To mitigate this, consider the following strategies:

  • Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases.[2]

  • Anhydrous Conditions: While many Suzuki protocols use water as a co-solvent, it can be a proton source for this side reaction. Minimizing water or running the reaction under anhydrous conditions can be beneficial.[2]

  • Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate. These derivatives can slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[2][6]

Q4: Which palladium catalyst and ligand system is most effective for this coupling?

A4: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[1] Highly active Buchwald-type phosphine ligands, such as SPhos and XPhos, paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[1] While traditional catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and catalyst loadings and may be less effective for challenging substrates.[1] Modern palladium precatalysts are often more reliable and efficient at generating the active Pd(0) species.[7]

Q5: How do I select the appropriate base and solvent?

A5: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species.[8] For this substrate, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust starting points.[1][8] The solvent system must solubilize the reactants while facilitating the interaction between the organic and aqueous phases (if present). Common solvent systems include mixtures of Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[1][2][9] It is imperative that all solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[2][4]

Q6: My results are difficult to reproduce. What factors are most critical for consistency?

A6: Reproducibility issues in palladium-catalyzed reactions are common and often stem from minor variations in setup and reagents.[4] Key factors to control rigorously include:

  • Reagent Purity: Ensure the purity of substrates, catalyst, ligand, base, and solvent, as minor impurities can poison the catalyst.[4]

  • Inert Atmosphere: The strict exclusion of oxygen and moisture is critical for preventing the degradation of the Pd(0) catalyst and phosphine ligands.[2][4] Ensure your Schlenk line or glovebox techniques are robust.

  • Order of Addition: Be consistent with the order in which you add reagents, as this can influence the formation of the active catalyst.[4]

  • Precise Measurement: Accurately weigh all components, especially the catalyst and ligand.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conversion Inactive Catalyst: The Pd(0) species is not being generated or is degrading quickly.Ensure all reagents and solvents are pure and rigorously degassed.[2][4] Use fresh, high-quality catalyst and ligands. Consider using modern precatalysts (e.g., Buchwald G3 palladacycles) for more reliable generation of the active catalyst.[7]
Suboptimal Conditions: The chosen base, solvent, or temperature is not effective.Screen a panel of conditions. Try a milder but effective base like K₃PO₄.[1] Test different solvent systems like Toluene/H₂O or Dioxane/H₂O.[1][2] If the reaction is sluggish, consider increasing the temperature in increments (e.g., from 80 °C to 100 °C).[7]
Significant Byproduct Formation (Protodeboronation) Boronic Acid Instability: The electron-deficient boronic acid is degrading under the reaction conditions.Use a milder base (K₃PO₄, KF).[2] Minimize water in the reaction. Consider converting the boronic acid to a more stable pinacol or MIDA ester, which can release the active reagent slowly.[2][6]
Significant Byproduct Formation (Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve the degassing technique for solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period). Use a Pd(0) source like Pd₂(dba)₃ to minimize species that promote homocoupling.[8]
Reaction Stalls Before Completion Slow Transmetalation: The transfer of the aryl group from boron to palladium is the rate-limiting step.Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle.[1] Increasing the reaction temperature may also help overcome the activation barrier.[7]

Data Presentation

Table 1: Comparison of Common Catalyst Systems for Electron-Deficient Substrates

Catalyst System Ligand Type Typical Loading (mol%) Advantages Potential Drawbacks
Pd(OAc)₂ / SPhos Buchwald-type 1 - 2 High activity for a broad range of substrates, including electron-deficient ones.[1] Air-sensitive ligand, higher cost.[1]
Pd₂(dba)₃ / XPhos Buchwald-type 1 - 2 Excellent for sterically hindered and electron-poor substrates.[1] Air-sensitive ligand, higher cost.[1]
Pd(PPh₃)₄ Tetrakisphosphine 2 - 5 Readily available, well-understood, single component. Lower activity for challenging substrates, requires higher temperatures.[1]

| PdCl₂(dppf) | Diphosphine | 2 - 3 | Good for a range of substrates, relatively air-stable complex. | May be less active than Buchwald-type systems for this specific coupling.[1] |

Table 2: General Starting Conditions for Optimization Screening

Parameter Recommended Condition
Palladium Source Pd(OAc)₂ (1-2 mol%) or a G3 Buchwald Precatalyst (1-2 mol%)[1][7]
Ligand SPhos (1.1-1.2 eq. relative to Pd)
Base K₃PO₄ (2.0 - 3.0 equiv.)[1]
Solvent Toluene / H₂O (9:1) or Dioxane / H₂O (4:1), degassed[1][2]
Temperature 80 - 100 °C[2]
Boronic Acid 1.2 - 1.5 equiv.

| Aryl Halide | 1.0 equiv. (Reactivity: I > Br > OTf >> Cl)[2] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Toluene (9 mL) and Deionized Water (1 mL), both thoroughly degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, add the Pd(OAc)₂ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Under a positive pressure of inert gas, add the degassed toluene and degassed water via syringe.

  • Add the catalyst and ligand mixture to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.[2]

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Mandatory Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Workup & Analysis A Weigh Reagents: Aryl Halide, Boronic Acid, Base D Assemble Reagents in Schlenk Flask A->D B Prepare Catalyst: Pd Source + Ligand G Add Catalyst System B->G C Degas Solvents (e.g., Toluene, Water) F Add Degassed Solvents C->F E Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) D->E E->F F->G H Heat & Stir (e.g., 80-100 °C) G->H I Monitor Progress (TLC / LC-MS) H->I J Cool & Quench Reaction I->J K Aqueous Workup (Extraction) J->K L Purify Product (Column Chromatography) K->L Troubleshooting_Tree cluster_checks Initial Checks cluster_analysis Reaction Analysis cluster_solutions Solutions Start Low Yield or No Reaction Check_Reagents Reagents Fresh & Pure? Start->Check_Reagents Check_Inert Inert Atmosphere Secure? Check_Reagents->Check_Inert Yes Sol_Reagents Use Fresh/Purified Reagents & Solvents Check_Reagents->Sol_Reagents No Byproducts Major Byproducts Observed? Check_Inert->Byproducts Yes Sol_Inert Improve Degassing & Inert Gas Technique Check_Inert->Sol_Inert No Sol_Protodeboronation Minimize Protodeboronation: - Use Milder Base (K3PO4) - Reduce Water Content - Use Boronic Ester Byproducts->Sol_Protodeboronation Yes (Protodeboronation) Sol_Optimize Systematically Optimize: - Screen Ligands (e.g., SPhos) - Screen Bases & Solvents - Adjust Temperature Byproducts->Sol_Optimize No

References

Technical Support Center: 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 4-(N,N-Diethylaminocarbonyl)phenylboronic acid.

This boronic acid is a valuable building block in medicinal chemistry and materials science. However, like many organoboron reagents, its reactivity can be influenced by various factors, leading to side reactions that can diminish the yield of the desired product. This guide will help you navigate these challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the primary side reactions I should be aware of with this compound?

A1: The two most common side reactions observed with arylboronic acids, including this compound, in Suzuki-Miyaura coupling are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of N,N-diethylbenzamide as a byproduct.[1][2] This reaction is often promoted by the presence of water and a base.[1] For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (4,4'-bis(N,N-diethylaminocarbonyl)biphenyl). This side reaction can be catalyzed by the palladium catalyst, especially in the presence of oxygen.

The electron-withdrawing nature of the N,N-diethylaminocarbonyl group can make the boronic acid more susceptible to protodeboronation compared to electron-rich arylboronic acids.

Q2: How can I minimize protodeboronation when using this compound?

A2: Minimizing protodeboronation is crucial for maximizing the yield of your desired cross-coupled product. Here are several strategies:

  • Use Anhydrous Conditions: Since water is a key component in protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize the extent of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ during the reaction.

Q3: I am observing a significant amount of homocoupling byproduct. What steps can I take to suppress it?

A3: Homocoupling can be a frustrating side reaction that consumes your starting material. To minimize its formation, consider the following:

  • Degas Your Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.[3] Thoroughly degassing your solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes offer better control over the active catalytic species and reduce side reactions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions with this compound.

TroubleshootingWorkflow Troubleshooting Cross-Coupling Reactions Start Low Yield or No Reaction CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents Degas Ensure Proper Degassing (Inert Atmosphere) CheckReagents->Degas SideReaction Identify Major Side Product(s) (TLC, LC-MS, NMR) Degas->SideReaction Protodeboronation Protodeboronation (N,N-diethylbenzamide formation) SideReaction->Protodeboronation C-B bond cleavage Homocoupling Homocoupling (Symmetrical biaryl formation) SideReaction->Homocoupling B-B coupling ChangeBase Use Weaker Base (e.g., K2CO3, Cs2CO3) Protodeboronation->ChangeBase Anhydrous Use Anhydrous Solvents Protodeboronation->Anhydrous LowerTemp Lower Reaction Temperature Protodeboronation->LowerTemp ChangeLigand Screen Different Ligands (e.g., bulky, electron-rich) Homocoupling->ChangeLigand ChangeCatalyst Try Different Palladium Source Homocoupling->ChangeCatalyst OptimizeConditions Optimize Reaction Conditions SuccessfulReaction Successful Reaction OptimizeConditions->SuccessfulReaction ChangeBase->OptimizeConditions Anhydrous->OptimizeConditions LowerTemp->OptimizeConditions ChangeLigand->OptimizeConditions ChangeCatalyst->OptimizeConditions

Caption: A workflow diagram for troubleshooting common issues in cross-coupling reactions.

Quantitative Data Summary

While specific data for this compound is limited in the literature, the following tables provide representative conditions for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of arylboronic acids with electron-withdrawing groups. These can serve as a starting point for your optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001275-95
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane1101870-90
Aryl IodidePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O90880-95

Table 2: Representative Conditions for Heck Coupling

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1001270-90
n-Butyl acrylatePd(OAc)₂ (1)-NaOAc (2)NMP1202460-85

Table 3: Representative Conditions for Sonogashira Coupling

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHF65680-95
1-OctynePd(OAc)₂ (1)2Cs₂CO₃Dioxane801275-90

Key Experimental Protocols

Below are detailed, generalized methodologies for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction
  • Reaction Setup: To a sealable reaction tube, add the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and the base (e.g., Et₃N, 2 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a decision tree for troubleshooting low yields.

SuzukiMiyauraCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OH)2 + Base) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

TroubleshootingDecisionTree Decision Tree for Low Yield in Suzuki Coupling Start Low Yield? SM_Consumed Starting Material Consumed? Start->SM_Consumed Yes_SM Yes SM_Consumed->Yes_SM Yes No_SM No SM_Consumed->No_SM No Side_Products Side Products Observed? Yes_SM->Side_Products Check_Catalyst Check Catalyst Activity & Reagent Purity No_SM->Check_Catalyst Yes_SP Yes Side_Products->Yes_SP Yes No_SP No Side_Products->No_SP No Protodeboronation Protodeboronation? Yes_SP->Protodeboronation Homocoupling Homocoupling? Yes_SP->Homocoupling Optimize_Conditions Optimize Conditions: Temp, Time, Base, Ligand No_SP->Optimize_Conditions Protodeboronation->Optimize_Conditions Homocoupling->Optimize_Conditions

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki-Miyaura reactions.

This technical support center provides a foundational guide to understanding and troubleshooting side reactions of this compound in cross-coupling reactions. For further optimization, screening of a broader range of catalysts, ligands, bases, and solvents may be necessary.

References

Technical Support Center: Purification of Products from 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, with a primary focus on the purification of Suzuki-Miyaura coupling products.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for products from Suzuki coupling reactions using this compound?

A: The standard purification workflow involves two main stages: an aqueous workup to remove inorganic materials and highly polar impurities, followed by flash column chromatography on silica gel to isolate the desired product from organic-soluble side products and unreacted starting materials.[1][2]

reaction Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc & Water/Brine) reaction->workup crude_org Crude Organic Extract workup->crude_org Organic Layer waste Aqueous & Solid Waste (Catalyst, Base, Salts) workup->waste chromatography Flash Column Chromatography (Silica Gel) crude_org->chromatography pure_prod Pure Product chromatography->pure_prod impurities Organic Impurities (Starting Materials, Byproducts) chromatography->impurities

Caption: General purification workflow for Suzuki coupling products.

Q2: What are the most common impurities encountered in these reactions?

A: Researchers may encounter several types of impurities:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide partner.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (boronic acid homocoupling) or two molecules of the aryl halide.

  • Deboronation Product: The 4-(N,N-Diethylaminocarbonyl)phenyl group without the boronic acid moiety, resulting from premature hydrolysis of the C-B bond.

  • Ligand-Derived Impurities: Phenylated or other aryl impurities can arise from the phosphorus ligands used in the palladium catalyst.[3]

  • Solvent-Derived Impurities: Certain solvents, like DMF, can decompose at high temperatures to generate byproducts that may react with starting materials.[4]

product Desired Product impurities Potential Impurities unreacted Unreacted Starting Materials impurities->unreacted homo Homocoupling Byproducts impurities->homo deboronation Deboronation Product impurities->deboronation ligand Ligand-Derived Impurities impurities->ligand

Caption: Common sources of impurities in the reaction mixture.

Q3: How can I effectively remove unreacted boronic acid during the workup?

A: this compound is acidic. A wash with a mild aqueous base (e.g., 1M NaHCO₃ or 1M Na₂CO₃) during the aqueous extraction will convert the boronic acid into its water-soluble boronate salt, which will then partition into the aqueous layer, effectively separating it from your desired, less polar product in the organic layer.

Q4: I'm struggling to separate my product from a byproduct using column chromatography. What should I do?

A: First, ensure you are using an appropriate solvent system, typically a gradient of ethyl acetate in hexanes or heptane.[1][2] If co-elution is an issue, try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) that offers different selectivity. If the product is a stable solid, recrystallization from a suitable solvent system is an excellent alternative or complementary purification step to chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield After Purification 1. Incomplete reaction. 2. Product is water-soluble and was lost during aqueous workup. 3. Product is highly polar and remains on the silica column.1. Monitor reaction progress via TLC or LC-MS before quenching. 2. Minimize the volume of aqueous washes or back-extract the aqueous layers with a more polar organic solvent like DCM. 3. After eluting with your standard gradient, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to recover any retained material.
Product is Contaminated with a Very Polar Impurity (Stays at Baseline on TLC) 1. Unreacted boronic acid. 2. Inorganic salts from the reaction base (e.g., K₂CO₃).1. Perform a basic wash (1M NaHCO₃) during the workup. 2. Ensure the organic layer is thoroughly washed with water and brine to remove all inorganic materials before concentration.
Product is Contaminated with an Impurity of Similar Polarity 1. Homocoupling byproduct. 2. Isomeric byproduct.1. Optimize chromatography: use a longer column for better resolution and run a very shallow solvent gradient. 2. Consider an alternative purification method such as recrystallization or preparative HPLC.
Product Appears Degraded After Purification 1. Hydrolysis of the amide group under harsh acidic or basic conditions. 2. Instability on silica gel.1. Avoid strong acids or bases during workup. Use buffered solutions if necessary. 2. If silica gel is suspected to cause degradation (acidic surface), switch to neutral alumina for chromatography or purify via recrystallization.

Data Summary

Table 1: Solubility Profile of Phenylboronic Acids and Derivatives
CompoundSolvent TypeSolubilityReference(s)
This compound Halogenated (Chloroform, DCM)Soluble[5]
Phenylboronic acid Ethers (Dipropyl ether), Ketones (Acetone)High[6][7]
Phenylboronic acid Halogenated (Chloroform)Moderate[6][7]
Phenylboronic acid Hydrocarbons (Methylcyclohexane)Very Low[6][7]
Phenylboronic acid Water (at 20 °C)Low (1.9 g/100g )[6]

Note: The solubility of the final product will depend on its specific structure but can be inferred from the properties of the starting materials. The presence of the diethylamide group generally increases solubility in moderately polar organic solvents.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a standard procedure for quenching a Suzuki-Miyaura reaction and extracting the crude product.

  • Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench: Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract: Add an appropriate organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] The volume should be roughly equal to the aqueous volume.

  • Separate Layers: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer (note: DCM will be the bottom layer, while EtOAc will be the top layer).

  • Basic Wash (Optional but Recommended): Return the organic layer to the funnel and wash with a saturated aqueous solution of NaHCO₃ to remove unreacted boronic acid. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and remove residual water.[1][2]

  • Dry: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by chromatography.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel using the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes).

  • Determine Eluent System: Using Thin Layer Chromatography (TLC), test various solvent ratios (e.g., 10%, 20%, 40% EtOAc in Hexanes) to find a system that gives your desired product a retention factor (Rf) of approximately 0.25-0.35.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elute: Begin eluting the column with the low-polarity solvent system determined by TLC.

  • Run Gradient: Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. Collect fractions throughout the process.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

References

impact of base on the stability of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound, especially in the presence of a base?

A1: The main stability concern for this compound, like other arylboronic acids, is its susceptibility to base-catalyzed protodeboronation.[1] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of N,N-diethylbenzamide as a byproduct.[1] This degradation pathway consumes the boronic acid, which can lead to lower yields or complete failure of subsequent reactions, such as Suzuki-Miyaura cross-couplings.[2]

Q2: How does the N,N-diethylaminocarbonyl substituent influence the stability of the phenylboronic acid?

A2: The N,N-diethylaminocarbonyl group is generally considered to be electron-withdrawing. Electron-withdrawing substituents can increase the rate of base-catalyzed protodeboronation in arylboronic acids.[2] This is attributed to the stabilization of a transient aryl anion that may form during the reaction mechanism.[2] Therefore, this compound may be more prone to degradation under basic conditions compared to unsubstituted phenylboronic acid.

Q3: What is the effect of pH on the stability of this compound?

A3: The rate of protodeboronation is highly dependent on the pH of the solution. For many arylboronic acids, the reaction is accelerated at high pH. This is because the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form (ArB(OH)₃⁻) in the presence of a base.[1] The concentration of the boronate species increases with pH, leading to a faster degradation rate.[3]

Q4: Are there more stable alternatives to using the free boronic acid in reactions?

A4: Yes, for applications where the free boronic acid shows instability, using a boronate ester is a common and effective strategy.[2] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are frequently used derivatives that exhibit enhanced stability towards protodeboronation and other degradation pathways.[4] These esters can often be used directly in cross-coupling reactions, where they release the active boronic acid species in situ.[4]

Q5: How should I store this compound to ensure its long-term stability?

A5: To ensure long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[2] For solutions, storing at low temperatures (e.g., -20°C) is recommended, although stability in solution will depend on the solvent and the presence of any acidic or basic impurities.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Steps
Degradation of Boronic Acid - Prepare fresh solutions of the boronic acid immediately before use.- Minimize the reaction time at elevated temperatures.- Consider using a milder base (e.g., K₃PO₄ instead of NaOH).- Switch to a more stable boronate ester (pinacol or MIDA).[4]
Catalyst Inactivation - Ensure all reagents and solvents are thoroughly degassed to remove oxygen.- Use fresh, high-quality palladium catalyst and ligands.
Incorrect Reaction Conditions - Optimize the solvent system. While aqueous mixtures are common, they can promote protodeboronation.- Adjust the reaction temperature; sometimes a lower temperature for a longer duration can improve yields.
Issue 2: Presence of N,N-diethylbenzamide byproduct in the reaction mixture
Possible Cause Troubleshooting Steps
Protodeboronation - This is the primary degradation pathway. Follow the steps outlined in "Degradation of Boronic Acid" above.- Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time before significant byproduct formation occurs.
Hydrolysis of Boronic Acid - Use anhydrous solvents and reagents to the extent possible.[2]

Quantitative Data

The following table presents hypothetical, yet representative, data illustrating the impact of pH on the stability of an arylboronic acid like this compound at an elevated temperature.

Table 1: Effect of pH on the Half-life of a Substituted Phenylboronic Acid in Aqueous Solution at 70°C

pHHalf-life (t½) in hours
7> 48
912
112
13< 0.5

This data is illustrative and intended to demonstrate the trend of decreasing stability with increasing pH.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound under various pH conditions.

1. Materials and Instrumentation:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffers of various pH (e.g., phosphate buffers for pH 7 and 9, carbonate-bicarbonate buffer for pH 11)

  • HPLC system with a UV detector (a photodiode array detector is recommended)

  • A reverse-phase C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to each of the prepared buffer solutions to achieve a final desired concentration (e.g., 0.1 mg/mL).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 50°C).

  • Sampling and Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench any further reaction by neutralizing if necessary, and inject it into the HPLC system.

  • Data Analysis: Monitor the peak area of the this compound. The percentage of remaining boronic acid can be calculated relative to the initial time point. The half-life at each pH can be determined by plotting the percentage remaining versus time.

Visualizations

DecompositionPathway BoronicAcid 4-(N,N-Diethylaminocarbonyl) phenylboronic acid Boronate Boronate Species (ArB(OH)₃⁻) BoronicAcid->Boronate + Base Boronate->BoronicAcid - Base Byproduct N,N-diethylbenzamide Boronate->Byproduct + H₂O (Protodeboronation) Base Base (e.g., OH⁻) ProtonSource H₂O

Caption: Base-catalyzed protodeboronation of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution in Acetonitrile TestSolutions Prepare Test Solutions in Buffered Aqueous Media (Varying pH) Stock->TestSolutions Incubate Incubate at Constant Temperature TestSolutions->Incubate HPLC Analyze by HPLC at Time Intervals Incubate->HPLC Data Determine % Remaining and Half-life HPLC->Data

Caption: Workflow for assessing the stability of the boronic acid.

References

solvent effects on the reactivity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and solubility of this compound?

This compound is a white to light yellow crystalline solid.[1] While specific solubility data for this compound is not extensively documented, it is soluble in many organic solvents such as chloroform and dichloromethane.[1] Generally, phenylboronic acids exhibit high solubility in ethers (like dipropyl ether) and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4]

Q2: In which reactions is this compound commonly used?

This compound is primarily used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This reaction is valued for its mild conditions and tolerance to a wide range of functional groups.[5]

Q3: How should I store this compound?

It should be stored in a dry, cool place, protected from oxygen and moisture to prevent degradation.[1]

Troubleshooting Guides for Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura reaction is not working or giving low yields. What are the common causes?

Low yields can result from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[6] Using fresh, high-purity catalysts is also crucial.[6]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones.[6] The solvent system, typically a mixture of an organic solvent and water, affects the solubility of reagents and the reaction rate.[6][7]

  • Side Reactions: Protodeboronation (cleavage of the C-B bond) can be a significant side reaction. This can be minimized by using anhydrous solvents where possible, careful selection of the base, and avoiding prolonged reaction times at high temperatures.[6]

Q2: I am observing the formation of homocoupling byproducts. How can I minimize this?

Homocoupling of the boronic acid can be a competing reaction. To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[6]

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) pre-catalysts such as Pd(OAc)₂, as the in-situ reduction of Pd(II) can sometimes promote homocoupling.[6]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to disfavor the homocoupling pathway.[6]

Q3: How do I choose the optimal solvent for my Suzuki-Miyaura coupling reaction?

The choice of solvent depends on the specific substrates and reaction conditions. Common solvent systems include mixtures of an organic solvent and water, such as 1,4-dioxane/water, THF/water, or ethanol/water.[6] The ideal solvent should ensure the solubility of all reactants. For instance, while phenylboronic acid is highly soluble in ethers and ketones, the solubility of your specific aryl halide and the base must also be considered.[2][3][4] Traces of impurities in solvents, such as 2,3-dihydrofurane or maleic anhydride in THF, can poison the catalyst and significantly decrease the conversion.[7] Therefore, using high-purity solvents is recommended.

Data Presentation

Table 1: Qualitative Solvent Effects on Phenylboronic Acid Solubility and Reactivity in Suzuki-Miyaura Coupling

Solvent TypeExamplesPhenylboronic Acid SolubilityGeneral Effect on Suzuki-Miyaura Reactivity
Ethers THF, 1,4-Dioxane, Dipropyl EtherHigh[2][3][4]Commonly used, often in combination with water, promoting good reaction rates.[6][7]
Alcohols Ethanol, IsopropanolModerateOften used as a co-solvent with water.[5][8]
Aromatic Hydrocarbons Toluene, XyleneLow[2][3][4]Can be effective, especially at higher temperatures.[5]
Ketones Acetone, 3-PentanoneHigh[2][3][4]Less commonly used in modern Suzuki protocols.
Amides DMF, DMAcGoodCan be effective but may lead to side reactions at high temperatures.
Water -Low[2][4]Often used as a co-solvent with an organic solvent to dissolve the inorganic base.[6][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Catalyst Addition: Bubble the reaction mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Experimental_Workflow A 1. Add Reactants: - Aryl Halide - Boronic Acid - Base B 2. Degas System: Evacuate and backfill with inert gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst (under inert atmosphere) C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Quench and Extract F->G Reaction Complete H 8. Purify Product (Column Chromatography) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Managing Homocoupling of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid during Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guides

Issue 1: Significant Formation of 4,4'-dicarbamoyl-1,1'-biphenyl (Homocoupling Product)

If you are observing a significant amount of the homocoupled biphenyl product in your reaction mixture, it is crucial to identify and address the root cause. This guide provides a systematic approach to troubleshooting this common side reaction.

Troubleshooting Workflow

G start High Homocoupling Observed check_o2 Step 1: Evaluate Oxygen Exclusion start->check_o2 check_pd Step 2: Assess Palladium Source check_o2->check_pd If homocoupling persists sub1 Degas solvents and reagents thoroughly? (e.g., Freeze-Pump-Thaw, N2/Ar sparging) check_o2->sub1 check_conditions Step 3: Optimize Reaction Conditions check_pd->check_conditions If homocoupling persists sub2 Using a Pd(II) precatalyst? (e.g., Pd(OAc)2, PdCl2) check_pd->sub2 check_reagents Step 4: Verify Reagent Quality & Stoichiometry check_conditions->check_reagents If homocoupling persists sub3 Consider temperature, base, solvent, and addition rate of boronic acid. check_conditions->sub3 solution Reduced Homocoupling check_reagents->solution Problem Resolved sub4 Boronic acid degradation? Incorrect stoichiometry? check_reagents->sub4

Detailed Troubleshooting Steps:

Step Action Rationale Recommendation
1. Evaluate Oxygen Exclusion Review your degassing procedure.Oxygen can promote the oxidation of Pd(0) to Pd(II), which is a key species in one of the homocoupling pathways.Ensure all solvents and the reaction mixture are rigorously deoxygenated. For best results, use the freeze-pump-thaw method (at least three cycles). Alternatively, sparge the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).
2. Assess Palladium Source Identify the oxidation state of your palladium precatalyst.Pd(II) sources can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). This eliminates the initial presence of a key homocoupling promoter.
3. Optimize Reaction Conditions Analyze your reaction parameters (temperature, base, solvent, addition method).Suboptimal conditions can favor the homocoupling side reaction over the desired cross-coupling.Temperature: Lower the reaction temperature. Homocoupling can have a different activation energy than the desired reaction. Base: Use a weaker base or reduce the amount of base. Strong bases can sometimes accelerate boronic acid decomposition and other side reactions. Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred. Minimize the amount of water, as excessive water can sometimes promote homocoupling. Slow Addition: Add the this compound solution slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
4. Verify Reagent Quality & Stoichiometry Check the purity of your boronic acid and the stoichiometry of your reactants.Impurities in the boronic acid or an excess of it can lead to increased side reactions.Use freshly sourced and properly stored this compound. Consider using a slight excess of the aryl halide (e.g., 1.1 equivalents) to ensure the boronic acid is the limiting reagent, which can help suppress its homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the homocoupling of this compound?

A1: There are two main proposed mechanisms for the homocoupling of arylboronic acids:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is critical to suppress this pathway.

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with two molecules of the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the onset of the reaction before the main catalytic cycle is established.

G cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II)-Mediated Homocoupling Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 Ar-Pd-Ar Ar-Pd-Ar Pd(II)->Ar-Pd-Ar 2 x ArB(OH)2 Ar-Pd-Ar->Pd(0) Reductive Elimination Ar-Ar Ar-Ar Ar-Pd-Ar->Ar-Ar Pd(II) Precatalyst Pd(II) Precatalyst Ar-Pd-Ar Ar-Pd-Ar Pd(II) Precatalyst->Ar-Pd-Ar 2 x ArB(OH)2 Pd(0) Pd(0) Ar-Pd-Ar ->Pd(0) Reductive Elimination Ar-Ar Ar-Ar Ar-Pd-Ar ->Ar-Ar

Q2: Does the electron-withdrawing nature of the N,N-diethylaminocarbonyl group affect homocoupling?

A2: Yes, the electronic properties of the substituent on the phenylboronic acid can influence the rate of homocoupling. Arylboronic acids with electron-withdrawing groups, such as the amide group in this compound, can be more susceptible to certain homocoupling pathways.

Q3: How does the choice of palladium catalyst and ligand influence homocoupling?

A3: The choice of both the palladium source and the ligand is critical.

  • Palladium Source: As mentioned, Pd(0) sources (e.g., Pd(PPh₃)₄) are generally preferred over Pd(II) sources (e.g., Pd(OAc)₂) to minimize direct homocoupling at the start of the reaction.

  • Ligands: Bulky and electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.

Q4: Can the choice of base impact the extent of homocoupling?

A4: Absolutely. The base is necessary to activate the boronic acid for transmetalation. However, a very strong base or a high concentration of base can sometimes lead to decomposition of the boronic acid or promote other undesired side reactions, including homocoupling. Therefore, screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations is often a necessary optimization step.

Data Presentation

The following table provides illustrative data on the impact of various reaction parameters on the yield of the homocoupling product of an arylboronic acid. While this data is representative, it highlights key trends to consider when optimizing your reaction with this compound.

Table 1: Influence of Reaction Conditions on Homocoupling Byproduct Formation

Parameter Condition A Yield of Homocoupling Product (A) Condition B Yield of Homocoupling Product (B) Key Takeaway
Palladium Source Pd(OAc)₂ (Pd(II))~15-25%Pd(PPh₃)₄ (Pd(0))~5-10%Pd(0) sources significantly reduce homocoupling.
Oxygen Exclusion No Degassing~20-30%Freeze-Pump-Thaw<5%Rigorous oxygen exclusion is highly effective.
Boronic Acid Addition All at once~10-15%Slow addition (1 hr)<5%Slow addition minimizes the instantaneous concentration of the boronic acid.
Base Strong Base (e.g., NaOH)~10-20%Weaker Base (e.g., K₂CO₃)~5-10%A milder base can be beneficial.

Note: The yields presented are for illustrative purposes and can vary depending on the specific substrates and other reaction conditions.

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.

Experimental Workflow

G setup 1. Reaction Setup - Add aryl halide, Pd catalyst, ligand, and base to a Schlenk flask. degas 2. Degassing - Evacuate and backfill with inert gas (3x). - Add degassed solvent. setup->degas add_boronic 3. Boronic Acid Addition - Dissolve boronic acid in degassed solvent. - Add slowly via syringe pump. degas->add_boronic react 4. Reaction - Heat to the desired temperature. - Monitor by TLC/LC-MS. add_boronic->react workup 5. Work-up - Cool to room temperature. - Quench with water and extract with organic solvent. react->workup purify 6. Purification - Dry organic layer, concentrate. - Purify by column chromatography. workup->purify

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Seal the flask and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via cannula or a gas-tight syringe.

  • Boronic Acid Preparation: In a separate flask, dissolve the this compound in a minimal amount of degassed 1,4-dioxane.

  • Slow Addition: Slowly add the boronic acid solution to the reaction mixture over 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Technical Support Center: Enhancing the Oxidative Stability of Amide-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative stability of amide-containing boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for amide-containing boronic acids?

Amide-containing boronic acids are susceptible to two primary degradation pathways:

  • Oxidative Deboronation: This is a significant pathway where the carbon-boron bond is cleaved in the presence of reactive oxygen species (ROS), such as hydrogen peroxide, leading to the formation of an alcohol and boric acid.[1][2] The empty p-orbital of the boron atom is prone to nucleophilic attack by ROS.[2]

  • Hydrolysis: The carbon-boron bond can also be cleaved under hydrolytic conditions (both acidic and basic), although this is often a slower process compared to oxidation for many boronic acids.[3][4] Some boronic esters, however, are susceptible to on-column hydrolysis during HPLC analysis.[3][5]

Q2: How does the amide functionality influence the stability of boronic acids?

The amide group, particularly in peptide boronic acids, can influence stability. While peptide boronic acids are effective as proteasome inhibitors, they can exhibit poor pharmacokinetic properties and undergo rapid in vivo inactivation, partly due to the instability of the peptide bonds themselves.[6] Strategies to improve the stability of the overall molecule, such as replacing an amide group with a urea scaffold, have been explored.[6]

Q3: What are the most effective strategies to improve the oxidative stability of my amide-containing boronic acid?

Several strategies can be employed to enhance oxidative stability:

  • Formation of Boronate Esters: Protecting the boronic acid as a boronate ester is a common and effective strategy.[1][7]

    • Pinacol Esters: These are widely used protecting groups that offer good stability for purification but can be readily used in reactions like the Suzuki coupling.[7]

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) esters provide significant stability under various conditions, including hydrolytic, oxidative, and reductive environments.[7][8]

    • Sterically Hindered Diols: Using bulky diols to form esters can increase hydrolytic stability.[1][7]

  • Intramolecular Cyclization:

    • Boralactones: Forming an intramolecular ester with a pendant carboxylic acid group to create a boralactone has been shown to dramatically increase oxidative stability by as much as 10,000-fold.[2][9][10] This is due to stereoelectronic effects that diminish the stabilization of the developing p-orbital on the boron atom during the rate-limiting step of oxidation.[1][2]

    • Benzoxaboroles: This scaffold offers a stable intramolecular ester that modulates the reactivity of the boronic acid.[1][11]

  • Formation of Trifluoroborate Salts: These salts are highly stable towards oxidation due to the electron-donating fluorine atoms filling the empty p-orbital of boron.[7]

Q4: Which analytical techniques are best for monitoring the stability of my compound?

A stability-indicating analytical method is crucial. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used method for separating and quantifying the parent boronic acid and its degradation products.[3][12]

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): Offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying and structurally elucidating degradation products.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful for confirming the structure of the parent compound and its degradants. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution. Oxidation by atmospheric oxygen or reactive oxygen species (ROS) from the solvent or other reagents.- Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants, but be cautious as some, like ascorbate, have been shown to accelerate degradation in specific cases.[14]
Inconsistent results during HPLC analysis (e.g., ghost peaks, poor peak shape). On-column degradation (hydrolysis of the boronic acid or ester).[3]- Prepare samples fresh and analyze them immediately.[3]- Use a cooled autosampler.[3]- Optimize the mobile phase pH and composition to minimize degradation.[3]- Consider using a stationary phase with low residual silanol groups.[15]
Compound is unstable during storage as a solid. Instability towards air and moisture, leading to the formation of anhydrides (boroxines).[4][7]- Store the compound under an inert atmosphere and in a desiccator.- Consider converting the boronic acid to a more stable form for long-term storage, such as a pinacol or MIDA ester.[7]
Difficulty in purifying the amide-containing boronic acid. Trimerization to form boroxines can complicate purification.[7]- Use silica gel mixed with boric acid for the purification of pinacol esters.[7]- Consider converting to a stable, crystalline derivative like a trifluoroborate salt for easier handling and purification.[7]

Quantitative Data Summary

The following table summarizes the relative stability of different boronic acid derivatives based on available literature. Direct quantitative comparisons for a range of amide-containing boronic acids are limited; the data presented reflects general trends observed for boronic acids.

Boronic Acid Derivative Relative Oxidative Stability Key Advantages Reference
Free Phenylboronic AcidLowReadily available starting material.[2][9]
Pinacol Boronate EsterModerateGood stability for purification and direct use in coupling reactions.[7]
MIDA Boronate EsterHighStable to a wide range of reaction conditions.[7][8]
Trifluoroborate SaltHighHighly stable to oxidation.[7]
BoralactoneVery High (up to 10,000x > free boronic acid)Dramatically enhanced stability while retaining binding capabilities.[2][9][10]

Experimental Protocols

Protocol 1: General Procedure for Forced Oxidative Degradation Study

This protocol is a general guideline for assessing the oxidative stability of an amide-containing boronic acid.

  • Sample Preparation: Prepare a stock solution of the amide-containing boronic acid in a suitable solvent (e.g., acetonitrile or a buffer).

  • Stress Condition: To an aliquot of the stock solution, add a solution of hydrogen peroxide to a final concentration of 3%.[16] Protect the sample from light to prevent photolytic degradation.

  • Time Points: Maintain the reaction at room temperature and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a reagent like sodium bisulfite.

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC or UPLC-MS method to quantify the amount of the remaining parent compound and detect the formation of degradation products.[12]

  • Control: Run a parallel experiment without the addition of hydrogen peroxide to monitor for other degradation pathways.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[13] The pH of the aqueous portion can be adjusted to optimize separation and minimize on-column degradation.[12]

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from potential polar and non-polar degradants.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, a Refractive Index (RI) detector or mass spectrometer can be used.[12]

  • Method Validation: Once the method is developed, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to demonstrate that the method can separate the parent drug from all potential degradation products.[3][16]

Visualizations

Oxidative_Degradation_Pathway Oxidative Degradation of Amide-Containing Boronic Acid Amide_Boronic_Acid Amide-Containing Boronic Acid (R-B(OH)₂) Intermediate Tetrahedral Boronate Intermediate Amide_Boronic_Acid->Intermediate Nucleophilic Attack ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Intermediate Migration Rate-Limiting C-B to B-O Migration Intermediate->Migration Boric_Ester Labile Boric Ester (R-O-B(OH)₂) Migration->Boric_Ester Products Alcohol (R-OH) + Boric Acid (B(OH)₃) Boric_Ester->Products Hydrolysis Rapid Hydrolysis

Caption: Oxidative degradation pathway of a boronic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Boronic Acid Instability Start Compound Degradation Observed Check_Storage Review Storage Conditions Start->Check_Storage Storage_OK Storage Conditions Adequate? Check_Storage->Storage_OK Improve_Storage Store under Inert Gas and Desiccate Storage_OK->Improve_Storage No Check_Solution Assess Stability in Solution Storage_OK->Check_Solution Yes Improve_Storage->Check_Solution Solution_OK Stable in Solution? Check_Solution->Solution_OK Improve_Solution Degas Solvents, Use Inert Atmosphere Solution_OK->Improve_Solution No Check_HPLC Examine Analytical Method Solution_OK->Check_HPLC Yes Improve_Solution->Check_HPLC HPLC_OK HPLC Method Robust? Check_HPLC->HPLC_OK Improve_HPLC Optimize Mobile Phase, Use Fresh Samples HPLC_OK->Improve_HPLC No Consider_Derivatization Consider Derivatization (e.g., MIDA ester) HPLC_OK->Consider_Derivatization Yes Improve_HPLC->Consider_Derivatization End Stability Improved Consider_Derivatization->End

Caption: A logical workflow for troubleshooting instability issues.

References

Technical Support Center: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are common scaffolds in medicinal chemistry.[2]

Q2: What are the general storage conditions for this compound?

A2: Boronic acids should be stored in a cool, dry place, protected from light and moisture to prevent degradation. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What are some common side reactions to be aware of when using this boronic acid?

A3: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form a biphenyl byproduct.[3] This can be promoted by the presence of oxygen or certain palladium(II) species.[3] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can also occur, especially under harsh basic conditions or elevated temperatures.

Q4: How can I monitor the progress of my Suzuki-Miyaura reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure proper degassing of solvents and reaction mixture to prevent catalyst oxidation.[4] Consider using a fresh batch of palladium catalyst.
Poor solubility of reagentsUse a co-solvent system (e.g., Toluene/Ethanol/Water) to ensure all reagents are in solution.[2]
Inappropriate baseThe choice of base is critical. Weaker bases like carbonates (Na₂CO₃, K₂CO₃) or stronger bases like phosphates (K₃PO₄) can be screened. The base's strength and solubility can significantly impact the reaction rate.
Presence of Homocoupled Boronic Acid Byproduct Oxygen in the reaction mixtureThoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Premature catalyst decompositionAdd a stabilizing ligand for the palladium catalyst, if not already using a pre-catalyst.
Difficulty in Removing Boronic Acid-Related Impurities Excess boronic acid remainingConsider using a slight excess of the aryl halide to ensure complete consumption of the boronic acid.
Boronic acid or its byproducts co-eluting with the productAn acidic or basic wash during the workup can help remove boronic acid impurities. For example, washing with an aqueous NaOH solution can extract the acidic boronic acid into the aqueous layer.[5] Alternatively, repeated co-evaporation with methanol can form the volatile trimethyl borate.[6]
Emulsion Formation During Aqueous Workup Presence of polar aprotic solvents (e.g., DMF, DMSO)If possible, remove the high-boiling polar solvent under reduced pressure before the aqueous workup.[6] If not, dilute the reaction mixture significantly with the extraction solvent and use brine (saturated NaCl solution) for the washes, which can help break emulsions.[7][8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general method for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[9]

    • Combine the organic layers and wash with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired product.[2]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_reagents Combine Aryl Halide, Boronic Acid, and Base setup_inert Establish Inert Atmosphere (Ar/N2) setup_reagents->setup_inert setup_solvent_catalyst Add Degassed Solvent and Palladium Catalyst setup_inert->setup_solvent_catalyst reaction_heat Heat to Desired Temperature setup_solvent_catalyst->reaction_heat reaction_monitor Monitor Progress (TLC, LC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_extract Aqueous Extraction workup_cool->workup_extract workup_dry Dry and Concentrate Organic Layer workup_extract->workup_dry purification_column Column Chromatography or Recrystallization workup_dry->purification_column

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

G cluster_troubleshooting Troubleshooting Flow start Reaction Issue Encountered q1 Low or No Product? start->q1 q2 Homocoupling Byproduct? q1->q2 No a1 Check Catalyst Activity and Reagent Solubility q1->a1 Yes q3 Difficult Purification? q2->q3 No a2 Improve Degassing and Use Fresh Catalyst q2->a2 Yes a3 Implement Acid/Base Wash or Co-evaporation q3->a3 Yes end Problem Resolved q3->end No a1->end a2->end a3->end

Caption: A logical troubleshooting guide for common reaction issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a key building block in organic synthesis. We will explore various HPLC approaches and compare them with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to Analytical Challenges

The analysis of boronic acids and their derivatives, such as this compound, presents unique challenges. These compounds can be susceptible to various transformations that may complicate analysis, including:

  • Hydrolysis: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible but can lead to multiple peaks for a single analyte.[1]

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, leading to the formation of an impurity.[1]

  • Poor Retention: The polar nature of boronic acids can result in poor retention on traditional reversed-phase HPLC columns.[2]

  • On-column Instability: Boronate esters, often used as more stable precursors, can hydrolyze to the corresponding boronic acid during analysis on silica-based columns.[2][3]

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are powerful and widely used techniques for the quantitative analysis of such reaction mixtures, offering high resolution and sensitivity.[4][5]

Comparison of Analytical Methods

While HPLC is a primary tool, other analytical techniques can also be employed for monitoring reactions involving phenylboronic acids. The choice of method depends on the specific analytical needs, such as the requirement for quantitative data, structural confirmation, or high-throughput screening.[1]

Analytical Technique Principle Primary Application Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.General purpose analysis of a wide range of analytes in a reaction mixture.Well-established, widely available, good for separating compounds with varying polarities.Poor retention of highly polar boronic acids; potential for on-column hydrolysis of esters.[2][3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a mobile phase with a high organic content.Ideal for the retention and separation of highly polar compounds.[5]Enhanced retention of polar analytes like boronic acids.Can be less robust than RP-HPLC; requires careful mobile phase preparation.
Mixed-Mode Chromatography Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).Separation of complex mixtures containing analytes with diverse polarities and charges.Offers unique selectivity for aromatic boronic acids.[6]Method development can be more complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds followed by mass analysis.Analysis of volatile impurities or derivatized analytes.High sensitivity and structural information.Not suitable for non-volatile or thermally labile compounds like most boronic acids.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.In-situ reaction monitoring and structural elucidation of reactants, products, and intermediates.Non-destructive, provides rich structural information.[1]Lower sensitivity compared to HPLC and MS; quantification can be more complex.
LC-MS Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.Quantitative analysis and identification of components in complex mixtures.High sensitivity and specificity, allows for molecular weight determination.[4][7]Higher instrumentation cost and complexity.

HPLC Methodologies for Boronic Acid Analysis

Several HPLC strategies can be employed to overcome the challenges associated with boronic acid analysis. The following table compares different HPLC approaches with typical starting conditions.

HPLC Method Column Type Typical Mobile Phase Key Features & Considerations
Standard Reversed-Phase C18A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA good starting point, but retention of the polar boronic acid may be minimal.
Reversed-Phase with Ion-Pairing C18A: Water + Ion-Pairing ReagentB: AcetonitrileAn ion-pairing reagent is added to the mobile phase to improve the retention of the ionic boronic acid.[2][3]
High pH Reversed-Phase pH stable C18A: High pH aqueous buffer (e.g., pH 12)B: AcetonitrileUseful for analyzing boronate esters by preventing on-column hydrolysis.[2][3]
HILIC Amide, silica, or other polar stationary phasesA: Water + BufferB: Acetonitrile (typically >80%)Provides good retention for highly polar compounds like this compound.[5]
Post-Column Derivatization C18Standard RP mobile phaseAfter separation, the eluent is mixed with a reagent like alizarin to form a fluorescent complex with the boronic acid for selective detection.[8][9][10]

Experimental Protocol: A Representative RP-HPLC Method

This section provides a detailed protocol for a standard reversed-phase HPLC method suitable for monitoring the progress of a reaction involving this compound.

1. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as a 1:1 mixture of acetonitrile and water.[5] This also serves to stop the reaction.

  • Vortex the sample to ensure it is homogenous.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.[5]

2. HPLC System and Conditions:

  • LC System: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.[6]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times.

  • For quantitative analysis, generate a calibration curve using standards of known concentrations.

  • Integrate the peak areas to determine the relative concentrations of each component in the reaction mixture over time.

Logical Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of a reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sampling Reaction Sampling quenching Quenching sampling->quenching dilution Dilution quenching->dilution filtration Filtration dilution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection UV or MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for HPLC analysis of a reaction mixture.

Conclusion

The HPLC analysis of reaction mixtures containing this compound requires careful consideration of the analyte's properties and potential side reactions. While standard reversed-phase HPLC provides a robust starting point, alternative methods such as HILIC, mixed-mode chromatography, and the use of mobile phase modifiers or post-column derivatization offer valuable tools to overcome analytical challenges. For comprehensive analysis, coupling HPLC with mass spectrometry is highly recommended to provide sensitive and specific detection and identification of all reaction components. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, whether it be for routine reaction monitoring, in-depth kinetic studies, or impurity profiling.

References

comparing reactivity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the intricate process of drug discovery and development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are a cornerstone of palladium and copper-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the reactivity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid against other commonly employed boronic acids in two pivotal transformations: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The reactivity of a phenylboronic acid is significantly influenced by the electronic nature of its substituents. The this compound features an electron-withdrawing amide group at the para position. This substituent exerts a notable effect on the electron density of the boronic acid moiety, thereby influencing its participation in the catalytic cycle of cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The key step involving the boronic acid is transmetalation, where the organic group is transferred from boron to the palladium center. The rate of this step is sensitive to the electronic properties of the boronic acid.

Generally, electron-donating groups on the phenyl ring of the boronic acid enhance the rate of transmetalation and, consequently, the overall reaction rate. Conversely, electron-withdrawing groups can retard this step, potentially leading to lower yields or requiring longer reaction times to achieve comparable conversions.[1]

Table 1: Illustrative Comparison of Boronic Acid Reactivity in a Generic Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituent TypePredicted Relative ReactivityPredicted Yield (%)Predicted Reaction Time (h)
4-Methoxyphenylboronic acidElectron-DonatingHigh>902-4
Phenylboronic acidNeutralMedium80-904-6
This compound Electron-Withdrawing Low to Medium 60-75 8-12
4-Nitrophenylboronic acidStrongly Electron-WithdrawingLow<50>12

Note: The data presented in this table is illustrative and based on established principles of organic chemistry. Actual results may vary depending on the specific reaction conditions.

The electron-withdrawing nature of the N,N-diethylaminocarbonyl group decreases the nucleophilicity of the aryl group attached to the boron, thus slowing down the transfer to the palladium catalyst.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful means to form C-N and C-O bonds. In this copper-catalyzed reaction, the reactivity of the boronic acid is also a critical factor. Studies have indicated that electron-deficient arylboronic acids tend to exhibit lower reactivity in Chan-Lam couplings.[2] This is attributed to a less favorable oxidation of the copper(II) intermediate to the key copper(III) species in the catalytic cycle.

Table 2: Illustrative Comparison of Boronic Acid Reactivity in a Generic Chan-Lam N-Arylation of Aniline

Boronic AcidSubstituent TypePredicted Relative ReactivityPredicted Yield (%)
4-Methoxyphenylboronic acidElectron-DonatingHigh>85
Phenylboronic acidNeutralMedium70-85
This compound Electron-Withdrawing Low 40-60
4-Cyanophenylboronic acidStrongly Electron-WithdrawingVery Low<30

Note: The data presented in this table is illustrative. The efficiency of Chan-Lam couplings can often be improved by careful optimization of ligands, bases, and reaction conditions.

Experimental Protocols

To facilitate further investigation and direct comparison, the following are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the designated time. The reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Experimental Protocol for Chan-Lam N-Arylation

To a mixture of the amine or phenol (1.0 mmol), the respective boronic acid (1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol) in a suitable solvent (e.g., dichloromethane or methanol, 5 mL) is added a base (e.g., pyridine or triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature and is open to the air for the specified duration. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl or O-aryl product.

Visualizing the Catalytic Cycles

To further elucidate the role of the boronic acid in these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Chan-Lam reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X L2 OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OH)2 Base PdII_aryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle CuII Cu(II) Coord1 Coordination CuII->Coord1 Nuc-H CuII_Nuc [Nuc-Cu(II)] Coord1->CuII_Nuc Transmetalation Transmetalation CuII_Nuc->Transmetalation Ar-B(OH)2 CuII_Ar_Nuc [Ar-Cu(II)-Nuc] Transmetalation->CuII_Ar_Nuc Oxidation Oxidation CuII_Ar_Nuc->Oxidation CuIII_Ar_Nuc [Ar-Cu(III)-Nuc] Oxidation->CuIII_Ar_Nuc RedElim Reductive Elimination CuIII_Ar_Nuc->RedElim Ar-Nuc CuI Cu(I) RedElim->CuI Oxidation2 Oxidation (O2) CuI->Oxidation2 Oxidation2->CuII

Caption: Plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

References

A Comparative Guide to the Quantitative Analysis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development and quality control. 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a key building block in organic synthesis, requires robust analytical methods for its precise quantification. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound.

Data Presentation: At a Glance Comparison

The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and LC-MS/MS for the quantitative analysis of this compound. The data presented are based on typical performance for similar aromatic boronic acids and may vary based on specific instrumentation and experimental conditions.

Parameter Quantitative NMR (qNMR) HPLC-UV LC-MS/MS
Principle Absolute quantification based on the direct proportionality between signal integral and the number of protons.Separation based on polarity, followed by UV detection.Separation based on polarity, followed by mass-to-charge ratio detection.
Selectivity High, based on distinct chemical shifts of protons.Good, dependent on chromatographic resolution.Very High, based on chromatographic separation and specific mass transitions.
Precision (RSD) Excellent (<1%)[1]Very Good (<2%)Excellent (<5%)
Accuracy (% Recovery) High (98-102%)[1]Good (95-105%)High (97-103%)
Limit of Detection (LOD) ~0.1% w/w~0.05% w/w~0.001% w/w (analyte dependent)
Limit of Quantification (LOQ) ~0.3% w/w~0.15% w/w~0.005% w/w (analyte dependent)
**Linearity (R²) **>0.999>0.99>0.99
Sample Throughput ModerateHighHigh
Reference Standard Requires a certified internal standard of a different, stable compound.Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte and a stable isotope-labeled internal standard for best results.
Structural Information Provides detailed structural information.Provides no structural information.Provides molecular weight and fragmentation information.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions.

Quantitative ¹H-NMR (qNMR) Protocol

1. Sample and Standard Preparation:

  • Analyte Sample: Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Internal Standard: Select a suitable internal standard with protons that resonate in a clear region of the spectrum, away from the analyte's signals. For this polar aromatic compound in DMSO-d₆, dimethyl sulfone or maleic acid are good candidates.[2] Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (a 30° pulse with a shorter relaxation delay can be used to increase throughput if T1 values are long).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

    • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction.

  • Integration: Integrate a well-resolved, non-exchangeable proton signal of the analyte (e.g., aromatic protons) and a signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

HPLC-UV Protocol

1. Sample and Standard Preparation:

  • Stock Solutions: Prepare a stock solution of this compound and a reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution at a concentration within the calibration range.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is typically used.

  • Gradient Program: A linear gradient from 10% to 90% B over 15 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., determined by UV scan, likely around 254 nm).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

LC-MS/MS Protocol

1. Sample and Standard Preparation:

  • Follow the same procedure as for HPLC-UV, but typically at lower concentrations (e.g., ng/mL range). The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy.

2. LC-MS/MS Conditions:

  • LC System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system for better resolution and shorter run times.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase and Gradient: Similar to the HPLC-UV method, but with LC-MS compatible solvents and additives (e.g., 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.

  • Ionization Mode: ESI positive or negative mode, to be optimized for the analyte.

  • MRM Transitions: Determine the optimal precursor ion and product ions for the analyte and internal standard for Multiple Reaction Monitoring (MRM) analysis.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the sample by using the regression equation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows for the described analytical methods.

qNMR_Workflow A Sample & Internal Standard Weighing B Dissolution in Deuterated Solvent (DMSO-d6) A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (≥400 MHz) C->D E Data Processing (Phasing, Baseline Correction) D->E F Signal Integration E->F G Purity Calculation F->G

Caption: Experimental workflow for quantitative NMR (qNMR).

HPLC_Workflow A Preparation of Stock & Calibration Solutions E Calibration Curve Construction A->E B Sample Preparation C HPLC-UV Analysis (C18 Column) B->C D Peak Integration C->D F Concentration Determination D->F E->F

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow A Preparation of Stock & Calibration Solutions E Calibration Curve Construction A->E B Sample Preparation (with IS if available) C LC-MS/MS Analysis (MRM Mode) B->C D Peak Area Ratio Calculation C->D F Concentration Determination D->F E->F

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • qNMR is a primary method that offers excellent accuracy and precision without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials and for obtaining highly accurate purity values.[3]

  • HPLC-UV is a robust and widely available technique suitable for routine quality control, offering high sample throughput.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and for analysis in complex matrices.

For comprehensive characterization and in regulated environments, employing orthogonal methods such as qNMR and a chromatographic technique is often the best practice to ensure the highest confidence in the analytical results.

References

validation of a synthetic route to a biaryl compound using 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for a biaryl compound featuring a diethylaminocarbonyl moiety, utilizing 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. The primary focus is a validated Suzuki-Miyaura cross-coupling protocol, which is compared with an alternative synthetic strategy. This comparison is supported by representative experimental data to assist in methodological selection for drug discovery and development projects.

Introduction

Biaryl structures are privileged motifs in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for their synthesis due to its mild conditions, broad functional group tolerance, and the general stability of boronic acid reagents.[1] This guide details a robust Suzuki-Miyaura protocol adaptable for the coupling of this compound with an aryl halide. Furthermore, we present a comparative analysis with an alternative synthetic pathway involving the formation of the biaryl scaffold prior to the introduction of the amide functionality.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes representative quantitative data for the synthesis of a model biaryl amide, N,N-diethyl-[1,1'-biphenyl]-4-carboxamide, via two distinct synthetic strategies.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Amide Formation from Biaryl Carboxylic Acid
Starting Materials This compound, Aryl Halide[1,1'-Biphenyl]-4-carboxylic acid, Diethylamine
Key Transformation Pd-catalyzed C-C bond formationAmide bond formation
Typical Yield 85-95% (representative)>90%
Reaction Steps 12 (Suzuki coupling followed by amidation)
Key Reagents Palladium catalyst, Ligand, BaseActivating agent (e.g., SOCl₂, HATU), Base
Reaction Conditions Mild to moderate temperature (e.g., 80-100 °C)Room temperature to moderate heating

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a functionalized phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl amide product.

Route 2: Alternative Synthesis via Amidation of a Biaryl Carboxylic Acid

This two-step route first employs a standard Suzuki-Miyaura reaction to create the biaryl carboxylic acid, which is then converted to the target amide.

Step 2a: Suzuki-Miyaura Coupling to Synthesize [1,1'-Biphenyl]-4-carboxylic acid

This step would follow a similar protocol to Route 1, using 4-carboxyphenylboronic acid and an appropriate aryl halide.

Step 2b: Amide Formation

Materials:

  • [1,1'-Biphenyl]-4-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.2 mmol, 1.2 equiv) or a peptide coupling reagent (e.g., HATU)

  • Diethylamine (2.0 mmol, 2.0 equiv)

  • Triethylamine (or another suitable base, 2.5 mmol, 2.5 equiv)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation (if using SOCl₂): To a solution of [1,1'-biphenyl]-4-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of diethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the N,N-diethyl-[1,1'-biphenyl]-4-carboxamide.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Pd Catalyst & Ligand Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Isolated Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthetic_Strategy_Comparison cluster_route1 Route 1: Direct Suzuki-Miyaura Coupling cluster_route2 Route 2: Sequential Synthesis cluster_comparison Comparison Logic r1_start 4-(N,N-Diethylaminocarbonyl) -phenylboronic acid + Aryl Halide r1_suzuki Suzuki-Miyaura Coupling r1_start->r1_suzuki r1_product Target Biaryl Amide r1_suzuki->r1_product c1 Route 1: - Convergent - Potentially fewer steps r2_start 4-Carboxyphenylboronic acid + Aryl Halide r2_suzuki Suzuki-Miyaura Coupling r2_start->r2_suzuki r2_intermediate Biaryl Carboxylic Acid r2_suzuki->r2_intermediate r2_amidation Amide Formation (with Diethylamine) r2_intermediate->r2_amidation r2_product Target Biaryl Amide r2_amidation->r2_product c2 Route 2: - Divergent - May use more readily available starting materials - Allows for late-stage diversification of the amide

Caption: Logical comparison of two synthetic strategies for a biaryl amide.

Conclusion

References

kinetic studies of Suzuki coupling with 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Performance of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Suzuki Coupling Reactions

For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of boronic acid is critical to reaction efficiency and success. This guide provides a comparative analysis of the kinetic performance of this compound against other commonly used arylboronic acids, supported by generalized experimental data and detailed protocols for kinetic analysis.

Performance Comparison of Arylboronic Acids

The reactivity of arylboronic acids in Suzuki coupling is significantly influenced by the electronic nature of their substituents. While specific kinetic data for this compound is not extensively documented in publicly available literature, its performance can be inferred from established principles and data from analogous systems. The N,N-diethylaminocarbonyl group is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step, often the rate-determining step in the catalytic cycle.[1]

For a meaningful comparison, we present kinetic data for a range of substituted phenylboronic acids. This allows for an objective assessment of where this compound would likely stand in terms of reactivity.

Table 1: Comparative Kinetic Data for Suzuki Coupling of Various Arylboronic Acids with Aryl Halides

Arylboronic AcidSubstituent on Phenyl RingElectronic EffectRelative Reaction Rate (qualitative)Turnover Frequency (TOF) (h⁻¹) (Representative Values)Apparent Activation Energy (Ea) (kJ/mol) (Representative Values)
Phenylboronic acid-HNeutralModerate~2000 - 3500[2]~63[3][4]
4-Methoxyphenylboronic acid-OCH₃Electron-donatingHigh> 3000< 60
4-Nitrophenylboronic acid-NO₂Electron-withdrawingLow< 2000[2]> 70
4-Chlorophenylboronic acid-ClElectron-withdrawingLow-ModerateData not readily availableData not readily available
This compound -CON(Et)₂ Electron-withdrawing Low-Moderate (Predicted) Predicted to be in the lower range Predicted to be in the higher range

Note: The TOF and Ea values are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide). The predictions for this compound are based on the known electronic effects of the amide functional group.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing process conditions.[5] Below are detailed methodologies for key experiments to determine the kinetic parameters of a Suzuki coupling reaction.

General Procedure for Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for rapidly determining reaction orders and identifying catalyst deactivation.

  • Materials and Reagents:

    • Aryl halide (e.g., 4-iodoacetophenone)

    • Arylboronic acid (e.g., this compound)

    • Palladium catalyst (e.g., Pd(OAc)₂, Herrmann-Beller palladacycle)[3][4]

    • Ligand (e.g., SPhos, XPhos)

    • Base (e.g., K₂CO₃, K₃PO₄)[2][5]

    • Solvent (e.g., Ethanol/Water, Toluene/Water)[2]

    • Internal standard for analytical measurements (e.g., biphenyl)

  • Reaction Setup:

    • A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and sampling port is charged with the aryl halide, base, and solvent.

    • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • In a separate glovebox, a stock solution of the palladium catalyst and ligand is prepared.

    • The arylboronic acid is dissolved in a portion of the degassed solvent.

  • Data Collection:

    • The reactor is heated to the desired temperature (e.g., 60-90 °C).[2]

    • The reaction is initiated by adding the catalyst solution, followed immediately by the arylboronic acid solution.

    • Samples are withdrawn from the reaction mixture at regular time intervals using a syringe and immediately quenched (e.g., with a solution of acetic acid in acetonitrile).

    • The quenched samples are filtered and analyzed by a suitable analytical technique (e.g., HPLC, GC) to determine the concentration of reactants and products over time.

  • Data Analysis:

    • The concentration data is used to generate plots of concentration versus time.

    • The initial reaction rate is determined from the slope of the initial linear portion of the concentration-time curve.

    • Reaction orders with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting kinetic studies of a Suzuki coupling reaction.

Suzuki_Kinetics_Workflow prep 1. Preparation of Reagents & Catalyst Solution setup 2. Reaction Setup & Degassing prep->setup Reagents & Solvents initiation 3. Reaction Initiation at Controlled Temperature setup->initiation Inert Atmosphere sampling 4. Timed Sampling & Quenching initiation->sampling Reaction Progress analysis 5. Analytical Measurement (HPLC/GC) sampling->analysis Quenched Aliquots data_proc 6. Data Processing & Kinetic Modeling analysis->data_proc Concentration Data results 7. Determination of Rate Law & Parameters data_proc->results Kinetic Plots

Caption: Experimental workflow for kinetic analysis of Suzuki coupling.

Signaling Pathways and Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid Boronic R²B(OH)₂ Boronic->Trans Halide R¹X Halide->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Comparative Yield Analysis of Palladium Catalysts in Suzuki-Miyaura Coupling with 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. The choice of palladium catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling reaction involving 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science.

While specific, direct comparative studies on the yield of various palladium catalysts with this compound are not extensively documented in publicly available literature, we can infer performance based on general principles of Suzuki-Miyaura reactions and data from analogous arylboronic acids. The following sections present a generalized comparison and experimental protocols that can serve as a starting point for optimization.

Data Presentation: A Generalized Comparison

The selection of a suitable palladium catalyst, ligand, base, and solvent system is paramount for achieving high yields. Below is a table summarizing typical palladium catalyst systems and their general performance characteristics in Suzuki-Miyaura couplings of functionalized phenylboronic acids. The yields provided are illustrative and will vary depending on the specific aryl halide coupling partner and reaction conditions.

Palladium Catalyst PrecursorLigandTypical BaseTypical SolventTemperature (°C)General Yield Range (%)
Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄Toluene, Dioxane80-11070-95
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃Toluene, DioxaneRoom Temp - 10085-99
Pd₂(dba)₃Phosphine Ligands (e.g., P(t-Bu)₃)K₃PO₄, Na₂CO₃THF, DioxaneRoom Temp - 9080-98
PdCl₂(dppf)dppfK₂CO₃, Na₂CO₃DMF, Acetonitrile/Water80-10075-95

Note: The amide functionality in this compound is generally stable under Suzuki-Miyaura conditions. However, the choice of base and temperature can be crucial to prevent potential side reactions. Buchwald-type ligands often allow for milder reaction conditions and are effective for coupling with less reactive aryl chlorides.

Experimental Protocols

Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (10 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, and potassium carbonate.

    • Add toluene and water to the flask.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Buchwald Ligand (e.g., SPhos)

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol)

    • Dioxane (10 mL)

    • Water (1 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the aryl halide, this compound, and potassium phosphate.

    • Evacuate and backfill the tube with argon three times.

    • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.

    • Add the remaining dioxane and water to the Schlenk tube containing the substrates.

    • Add the catalyst stock solution to the reaction mixture via syringe.

    • Seal the tube and heat the reaction mixture to 80-100 °C (or stir at room temperature if applicable for the specific substrate) for 2-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by flash chromatography.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup and Purification start Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon) start->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst/Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end Isolated Product

A Comparative Purity Assessment of Synthesized 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Quality and Reliability in Synthetic Chemistry

In the landscape of pharmaceutical research and development, the purity of synthesized intermediates is paramount. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised safety profiles of final drug candidates. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a key building block, 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, and presents a comparative analysis against commercially available alternatives. The experimental data herein is presented to guide researchers in establishing robust quality control protocols for this and similar synthesized compounds.

Comparative Purity Analysis

A sample of this compound was synthesized in-house via a standard Suzuki-Miyaura coupling precursor route. The purity of the synthesized compound was then rigorously assessed using a multi-modal analytical approach and compared against two commercially available alternatives. The results are summarized in the table below.

Analytical Method Synthesized Product Commercial Alternative A Commercial Alternative B
¹H Quantitative NMR (qNMR) 98.5%97.2%95.8%
HPLC-UV (254 nm) 98.9% (by area %)97.5% (by area %)96.1% (by area %)
LC-MS Major peak at m/z 222.1 [M+H]⁺. Trace impurities detected.Major peak at m/z 222.1 [M+H]⁺. Detectable impurities present.Major peak at m/z 222.1 [M+H]⁺. Higher levels of impurities detected.
Key Impurities Identified Boronic anhydride (trimer), residual starting materials.Boronic anhydride (trimer), unknown impurity at m/z 315.2.Higher levels of boronic anhydride, deborylation product.

Experimental Workflow and Methodologies

A systematic workflow was employed to ensure a thorough and unbiased purity assessment of the synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparative Analysis synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification qnmr Quantitative ¹H NMR purification->qnmr hplc HPLC-UV Analysis purification->hplc lcms LC-MS Impurity Profiling purification->lcms comparison_table Data Tabulation & Comparison qnmr->comparison_table hplc->comparison_table lcms->comparison_table commercial_a Commercial Alternative A commercial_a->comparison_table commercial_b Commercial Alternative B commercial_b->comparison_table

Figure 1. Experimental workflow for the purity assessment and comparison.
Experimental Protocols

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the boronic acid sample was accurately weighed into a tared NMR tube. A precise volume (600 µL) of deuterated dimethyl sulfoxide (DMSO-d₆) containing a certified internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration was added.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing and Analysis: The ¹H NMR spectrum was manually phased and baseline corrected. The purity of the this compound was calculated by comparing the integral of a well-resolved aromatic proton signal of the analyte to the integral of a known proton signal of the internal standard.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Sample Preparation: A stock solution of the boronic acid (1 mg/mL) was prepared in acetonitrile. This was further diluted to 0.1 mg/mL with the initial mobile phase composition.

  • Analysis: The percentage purity was determined by calculating the area of the main peak relative to the total area of all observed peaks.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof mass spectrometer.

  • Chromatographic Conditions: Same as HPLC-UV method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-1000

  • Analysis: The mass spectrum of the main peak was analyzed to confirm the molecular weight of the target compound. The mass-to-charge ratios of impurity peaks were used to tentatively identify potential by-products and degradation products.

Logical Framework for Purity Assessment

The selection of analytical techniques was based on a logical progression from quantitative assessment to impurity identification, ensuring a comprehensive evaluation of the synthesized compound's purity.

logical_relationship cluster_objective Primary Objective cluster_methods Analytical Approaches cluster_outcome Final Assessment objective Assess Purity of Synthesized Compound qnmr qNMR (Absolute Quantification) objective->qnmr Quantitative Purity hplc HPLC-UV (Relative Purity & Separation) objective->hplc Chromatographic Purity outcome Comprehensive Purity Profile & Comparison qnmr->outcome lcms LC-MS (Impurity Identification) hplc->lcms Impurity Characterization hplc->outcome lcms->outcome

Figure 2. Logical relationship of the analytical methods employed.

Conclusion

The synthesized this compound demonstrated a high degree of purity (98.5-98.9%), surpassing the stated purity of the tested commercial alternatives. The primary impurity identified in the synthesized batch was the corresponding boronic anhydride (trimer), a common impurity for boronic acids that can often be reverted to the acid form upon dissolution. The commercial alternatives showed a higher diversity and quantity of impurities, including unidentifiable species.

This guide underscores the importance of a multi-faceted analytical approach for the accurate assessment of synthesized compound purity. For researchers and drug development professionals, relying solely on the stated purity from commercial suppliers may not be sufficient for critical applications. In-house verification using techniques such as qNMR and LC-MS is crucial for ensuring the quality and consistency of starting materials, ultimately contributing to more reliable and reproducible research outcomes.

Detecting Impurities in 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid Reactions: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, a key building block in many pharmaceutical syntheses, is critical to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of process-related impurities and degradation products. This guide provides a comparative overview of LC-MS methods applicable to the analysis of impurities in reactions involving this and structurally similar phenylboronic acids, supported by experimental data from various studies.

Understanding Potential Impurities

Impurities in this compound can originate from starting materials, side reactions during synthesis (such as Suzuki-Miyaura coupling), or degradation. Common impurities include:

  • Homocoupling Byproducts: Dimerization of the boronic acid can occur, leading to the formation of biphenyl species.

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.

  • Oxidation Products: Cleavage of the carbon-boron bond can lead to the formation of the corresponding phenol.

  • Starting Material Residues: Unreacted starting materials, such as halogenated precursors, may be present.

  • Boroxines: Phenylboronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines.

Comparative Analysis of LC-MS Methods

While specific LC-MS methods for this compound are not extensively published, methods developed for similar phenylboronic acids provide a strong foundation for method development and analysis. The following tables summarize key parameters from published methods that can be adapted for the target compound.

Table 1: Chromatographic Conditions for Phenylboronic Acid Impurity Analysis

Compound Type AnalyzedColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Reference
Carboxyphenylboronic acid and Methylphenylboronic acidAgilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)0.1% Ammonia in WaterAcetonitrileGradient0.25[1]
Various Phenylboronic AcidsAcquity BEH C18 (dimensions not specified)10 mM Ammonium AcetateAcetonitrileNot specifiedNot specified[2]
Four Phenylboronic Acid CompoundsNot specifiedWaterAcetonitrileGradientNot specified[3]
4-Formylphenylboronic acidNewcrom R1Acetonitrile and Water with Phosphoric Acid*-IsocraticNot specified[4]

*Note: For MS compatibility, phosphoric acid should be replaced with a volatile modifier like formic acid.[4]

Table 2: Mass Spectrometry Parameters and Performance Data

Compound Type AnalyzedIonization ModeMS AnalyzerKey Performance DataReference
Carboxyphenylboronic acid and Methylphenylboronic acidESI-Triple QuadrupoleLOD and LOQ values were very low, demonstrating high sensitivity.[1] Recoveries were between 80-120%.[1][1]
Various Phenylboronic AcidsESINot specifiedLOD: 0.1 µg, LOQ: 1.0 µg for the majority of boronic acids.[2] Recovery: 97.1 to 105.7%.[2][2]
Four Phenylboronic Acid CompoundsESI-SCIEX 7500 SystemLLOQ: 2-10 pg/mL.[3][3]
Genotoxic Impurities (general)ESI+ or ESI-Triple Quadrupole or QTOFCapable of detecting impurities at very low levels (e.g., ppb).[5][5]

Experimental Protocols: Foundational Methods

The following are detailed experimental protocols from published studies on similar compounds, which can serve as a starting point for developing a method for this compound.

Method 1: Analysis of Carboxy and Methyl Phenylboronic Acids (Adapted from Chidella et al., 2021)

This method is suitable for polar, underivatized boronic acids.

  • Chromatography:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Ammonia in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.25 mL/min

    • Gradient: A gradient elution should be optimized to separate the target analyte from its potential impurities.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in negative mode (ESI-)

    • Analyzer: Tandem quadrupole mass spectrometer

    • Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Method 2: High-Throughput Analysis of Various Boronic Acids (Adapted from Pandiyan et al., 2013)

This method is designed for rapid analysis of a broad range of boronic acids.

  • Chromatography:

    • Column: Acquity BEH C18

    • Mobile Phase A: 10 mM Ammonium Acetate

    • Mobile Phase B: Acetonitrile

    • Run Time: Optimized for a short run time (e.g., 1 minute).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI)

    • Note: The authors focused on optimizing instrument parameters to reduce the formation of boroxines and other adducts that can complicate analysis.[2]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the development and validation of an LC-MS method for impurity profiling.

LCMS_Impurity_Profiling_Workflow start Define Analytical Target Profile impurity_id Identify Potential Impurities start->impurity_id Establish Scope method_dev LC-MS Method Development impurity_id->method_dev Guide Method Specificity sample_prep Sample Preparation Optimization method_dev->sample_prep Iterative Process method_val Method Validation (ICH Guidelines) method_dev->method_val Finalized Method sample_prep->method_dev routine_analysis Routine Analysis of Reaction Batches method_val->routine_analysis Validated for Use end Reporting and Data Analysis routine_analysis->end Generate Data

Caption: Workflow for LC-MS Impurity Method Development.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, like other boronic acid derivatives, must be treated as hazardous waste.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2] An emergency eyewash station and safety shower should be readily accessible.[2]

Table 1: Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[2]
Body Protection A lab coat that fully covers the arms and is securely fastened.[1]
Respiratory A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[2]

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3] Some boronic acids are also considered harmful if swallowed.[4] It is imperative to treat this chemical as hazardous waste and avoid mixing it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2] Under no circumstances should this chemical be disposed of down the drain.[1][2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container.[2]

  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1]

2. Solid Waste Disposal:

  • Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in the designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Carefully transfer any unused or waste solutions of this compound into the designated liquid hazardous waste container.

4. Decontamination of Glassware:

  • To decontaminate glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1]

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

  • After the initial decontamination, a final water rinse should be performed, with the rinse water also collected as hazardous waste.[1]

5. Spill Management:

  • Evacuate and Secure: In the event of a spill, alert others in the vicinity and restrict access to the area.[2]

  • Solid Spills: Carefully sweep up the solid material and place it into a sealed, labeled hazardous waste container.[5]

  • Liquid Spills: Absorb the spill with an inert material, such as vermiculite or sand.[2] Collect the absorbed material and dispose of it as solid hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

6. Waste Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1]

  • Follow your institution's specific procedures for arranging the pickup and final disposal of the waste by a licensed hazardous waste disposal contractor.[2]

Disposal Workflow

start Disposal of this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood segregate Segregate Waste ppe->segregate fume_hood->segregate solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste spill Spill Occurs segregate->spill solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->storage pickup Arrange for Hazardous Waste Pickup storage->pickup

References

Personal protective equipment for handling 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(N,N-Diethylaminocarbonyl)phenylboronic acid. Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical.

Immediate Safety Precautions

When handling this compound and its derivatives, it is imperative to operate within a well-ventilated laboratory, preferably inside a chemical fume hood, to minimize inhalation exposure.[1] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate vicinity of the workspace.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required.[1] A face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from dust, splashes, and accidental contact that could cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn.[1][2] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[2]To prevent skin contact, which can cause irritation.[1]
Body Protection A flame-resistant laboratory coat must be worn and fully buttoned.[2] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[1]To protect the skin from accidental spills and contact.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent irritation of the respiratory tract.[1][2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered.[2] Verify that the eyewash station and safety shower are accessible and operational.[1][2]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid creating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]

    • If preparing solutions, always add the solid to the solvent.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.[2]

    • Wash hands with soap and water after handling is complete, even if gloves were worn.[2]

    • Properly remove and dispose of contaminated PPE.[1]

Disposal Plan

All waste materials contaminated with this compound, including empty containers and used PPE, must be treated as hazardous waste.[1][2]

  • Solid Waste: Collect all solid waste, including residual compound and contaminated items (e.g., weigh boats, kimwipes), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container designated for hazardous chemical waste.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Clean fume hood - Verify safety equipment ppe Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe Ensure safety measures are in place handling Chemical Handling - Weigh/transfer solid - Prepare solution ppe->handling Proceed with experiment post_handling Post-Handling - Clean workspace - Wash hands handling->post_handling After completing chemical work disposal Waste Disposal - Collect solid/liquid waste - Dispose as hazardous post_handling->disposal Segregate and label waste end End of Procedure disposal->end Complete safety protocol

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.